molecular formula C10H16O3 B2999527 Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate CAS No. 62617-91-8

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B2999527
CAS No.: 62617-91-8
M. Wt: 184.235
InChI Key: PYWSLDVKSOZIOJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Cis and Trans Isomers of Ethyl 2-Methyl-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of cyclic molecules is a cornerstone of medicinal chemistry and organic synthesis, profoundly influencing their biological activity and physicochemical properties. This guide provides a comprehensive technical overview of the cis and trans isomers of ethyl 2-methyl-4-oxocyclohexane-1-carboxylate, a substituted cyclohexanone scaffold of interest in the synthesis of complex molecular targets. We will delve into the strategic synthesis of this compound, the critical role of kinetic and thermodynamic control in establishing its stereochemistry, the principles of conformational analysis that govern the spatial arrangement of its substituents, and the spectroscopic techniques essential for the unambiguous assignment of its diastereomers. This document is intended to serve as a detailed resource for researchers engaged in the synthesis and characterization of substituted cyclohexanes and their application in drug discovery and development.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanones

Substituted cyclohexanes are ubiquitous structural motifs in a vast array of natural products and synthetic pharmaceuticals. The non-planar "chair" conformation of the cyclohexane ring gives rise to distinct spatial arrangements of substituents, designated as axial or equatorial.[1] This seemingly subtle difference in three-dimensional orientation has profound consequences for a molecule's stability, reactivity, and biological interactions. The ability to selectively synthesize and definitively characterize specific stereoisomers is therefore a critical skill in modern organic chemistry.

This compound presents a fascinating case study in disubstituted cyclohexane stereochemistry. The presence of two stereocenters at the C1 and C2 positions gives rise to a pair of diastereomers: cis and trans. The interplay between the ethyl carboxylate and methyl substituents, along with the conformational constraints imposed by the ring, dictates the preferred three-dimensional structure and, consequently, the properties of each isomer. Understanding and controlling these stereochemical relationships is paramount for the rational design and synthesis of more complex molecules.

Synthetic Pathways and Stereochemical Control

The synthesis of the this compound ring system can be approached through several classic organic reactions. The choice of synthetic route and reaction conditions is critical for influencing the resulting ratio of cis and trans isomers.

The Dieckmann Condensation Approach

One of the most powerful methods for the formation of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[2][3][4][5] For the synthesis of the target molecule, a plausible precursor would be a suitably substituted pimelate diester. The reaction proceeds via the formation of an enolate which then attacks the other ester carbonyl, leading to the cyclized product after an acidic workup.

The stereochemical outcome of the Dieckmann condensation can be influenced by the reaction conditions. The initial cyclization can lead to a mixture of diastereomers. Subsequent epimerization at the α-carbon (C2) under basic or acidic conditions can allow for equilibration to the thermodynamically more stable isomer.

The Robinson Annulation Route

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6] A potential route to a precursor of the target molecule could involve the reaction of a β-keto ester with an α,β-unsaturated ketone. For instance, the Michael addition of ethyl acetoacetate to methyl vinyl ketone would generate a 1,5-diketoester, which can then undergo an intramolecular aldol condensation.[7] Subsequent modification of the resulting cyclohexenone would be necessary to arrive at the saturated target structure.

Kinetic vs. Thermodynamic Control: Dictating the Isomeric Ratio

The final ratio of cis to trans isomers is often governed by the principles of kinetic and thermodynamic control.[8][9][10][11]

  • Kinetic Control: Under conditions of low temperature and a strong, sterically hindered, non-equilibrating base, the reaction will favor the formation of the product that is formed fastest (the kinetic product). This is the product that proceeds through the lowest energy transition state.

  • Thermodynamic Control: At higher temperatures, with a base that allows for reversible protonation and deprotonation (equilibration), the reaction will favor the formation of the most stable product (the thermodynamic product).

The ability to manipulate the reaction conditions to favor either kinetic or thermodynamic control is a powerful tool for the stereoselective synthesis of substituted cyclohexanones.

Conformational Analysis of Cis and Trans Isomers

The biological activity and reactivity of the cis and trans isomers of this compound are intrinsically linked to their preferred three-dimensional conformations. Both isomers exist predominantly in a chair conformation to minimize angle and torsional strain.[12] The substituents, however, can occupy either axial or equatorial positions, and the equilibrium between the two possible chair conformations for each isomer is determined by the steric demands of the substituents.

Chair Conformations and Ring Flipping

The cyclohexane ring can undergo a "ring flip," which interconverts the two chair conformations. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[12] For a substituted cyclohexane, the two chair conformations are generally not of equal energy. The conformation that places the larger substituent(s) in the more sterically favorable equatorial position is lower in energy and will be the major conformer at equilibrium.

Analysis of the Trans Isomer

For the trans isomer, the two substituents are on opposite sides of the ring. This can be achieved in two chair conformations:

  • Diequatorial (e,e): Both the ethyl carboxylate and the methyl group occupy equatorial positions. This conformation is generally the most stable as it minimizes steric interactions.

  • Diaxial (a,a): Both substituents are in axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring.

Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

Analysis of the Cis Isomer

In the cis isomer, the substituents are on the same side of the ring. This leads to two chair conformations where one substituent is axial and the other is equatorial:

  • Ethyl carboxylate (axial), Methyl (equatorial) (a,e): The larger ethyl carboxylate group is in the more sterically hindered axial position.

  • Ethyl carboxylate (equatorial), Methyl (axial) (e,a): The smaller methyl group is in the axial position, while the larger ethyl carboxylate group is in the more favorable equatorial position.

The equilibrium for the cis isomer will favor the conformation where the larger ethyl carboxylate group is in the equatorial position (e,a). The exact ratio of the two conformers at equilibrium will depend on the relative steric bulk (A-values) of the ethyl carboxylate and methyl groups.

Logical Flow of Conformational Analysis

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ea Equatorial Ester, Axial Methyl (e,a) (More Stable) cis_ae Axial Ester, Equatorial Methyl (a,e) (Less Stable) cis_ea->cis_ae Ring Flip start This compound cluster_trans cluster_trans start->cluster_trans Trans Diastereomer cluster_cis cluster_cis start->cluster_cis Cis Diastereomer

Caption: Conformational equilibria of the cis and trans isomers.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive assignment of the cis and trans isomers of this compound. The key to this assignment lies in the analysis of the coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton at C1.[13][14][15][16][17]

The Power of ¹H NMR and Coupling Constants

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a cyclohexane chair conformation:

  • Axial-Axial (a,a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

  • Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: The dihedral angles are approximately 60°, leading to smaller coupling constants, usually in the range of 2-5 Hz.

Predicted ¹H NMR Spectra
  • Trans Isomer (Diequatorial Conformation): The proton at C1 (methine proton) is in an axial position. It will be coupled to the two adjacent axial protons at C2 and C6, and the two adjacent equatorial protons at C2 and C6. We would therefore expect to see a signal for this proton with at least two large (axial-axial) coupling constants.

  • Cis Isomer (Equatorial Ester, Axial Methyl Conformation): The proton at C1 is in an axial position. Similar to the trans isomer, we would expect this proton to exhibit large axial-axial couplings. However, the chemical shifts of the ring protons will differ from the trans isomer due to the different spatial arrangement of the substituents.

A definitive assignment requires careful analysis of the multiplicity and coupling constants of the signals for the protons at C1 and C2 in both isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups. A strong absorption band in the region of 1710-1715 cm⁻¹ is characteristic of the C=O stretch of a cyclohexanone.[18] A second strong C=O stretching band for the ethyl ester will also be present, typically around 1735-1745 cm⁻¹.

Spectroscopic Data Comparison (Hypothetical)

ParameterCis Isomer (Predicted)Trans Isomer (Predicted)
¹H NMR (H1 Proton) Multiplet with large (10-13 Hz) and small (2-5 Hz) couplingsMultiplet with large (10-13 Hz) and small (2-5 Hz) couplings
¹³C NMR Distinct set of chemical shifts for all carbonsDifferent set of chemical shifts compared to the cis isomer
IR (C=O Stretch) ~1715 cm⁻¹ (ketone), ~1740 cm⁻¹ (ester)~1715 cm⁻¹ (ketone), ~1740 cm⁻¹ (ester)

Experimental Protocols

General Protocol for Dieckmann Condensation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate diethyl 2-methylpimelate precursor in a dry, aprotic solvent such as toluene or THF.

  • Base Addition: Add a strong base, such as sodium hydride or sodium ethoxide, portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by adding a protic source, such as dilute aqueous acid, until the solution is acidic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for Isomer Separation by Column Chromatography

Diastereomers have different physical properties and can often be separated by chromatography.

  • Column Preparation: Pack a glass column with silica gel of an appropriate mesh size.

  • Eluent Selection: Choose a solvent system that provides good separation of the two isomers by TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Loading and Elution: Dissolve the mixture of cis and trans isomers in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure isomers. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Starting Materials (e.g., Substituted Pimelate) reaction Dieckmann Condensation (Kinetic or Thermodynamic Control) start->reaction mixture Mixture of Cis and Trans Isomers reaction->mixture chromatography Column Chromatography mixture->chromatography cis_isomer Pure Cis Isomer chromatography->cis_isomer trans_isomer Pure Trans Isomer chromatography->trans_isomer nmr ¹H and ¹³C NMR cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir ms Mass Spectrometry cis_isomer->ms trans_isomer->nmr trans_isomer->ir trans_isomer->ms

Caption: A general workflow from synthesis to characterization.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold, with its defined stereochemistry, serves as a valuable building block in the synthesis of more complex molecules. In drug discovery, the precise three-dimensional arrangement of functional groups is often critical for binding to a biological target. The ability to synthesize both the cis and trans isomers allows for the exploration of the structure-activity relationship (SAR) and the identification of the optimal stereochemistry for a desired biological effect. These isomers can be used as starting materials in the synthesis of natural products, steroids, and other biologically active compounds.[19][20][21][22]

Conclusion

The cis and trans isomers of this compound provide an excellent platform for understanding the fundamental principles of stereochemistry in cyclic systems. The synthesis of these isomers can be controlled through careful selection of reaction pathways and conditions, leveraging the concepts of kinetic and thermodynamic control. Their unambiguous characterization is readily achieved through the application of modern spectroscopic techniques, with ¹H NMR spectroscopy and the analysis of coupling constants being particularly powerful. A thorough understanding of the conformational preferences of these isomers is essential for predicting their reactivity and biological activity. This guide has provided a detailed technical overview to aid researchers in the synthesis, characterization, and application of these and related substituted cyclohexanone systems in their scientific endeavors.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Vertex AI Search.
  • Application Notes and Protocols for the Characterization of Substituted Cyclohexanes. (2025). Benchchem.
  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Organic Chemistry.
  • Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Kinetic and Thermodynamic Control of a Reaction. (2018, May 2). Odinity.
  • Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation. (2026, January 12). Research Square. Retrieved from [Link]

  • Robinson Annulation. J&K Scientific LLC.
  • Kinetically and thermodynamically controlled synthesis of 2,6-disubstituted cyclohexanone semicarbazones. A molecular mechanics study of a>1,3>-strai. (1985, January 1). Universitat Autònoma de Barcelona Research Portal.
  • Kinetic vs Thermodynamic Control. Imperial College London.
  • Inhibitors of RET. (2016, November 1). Google Patents.
  • Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. PMC. Retrieved from [Link]

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (2025). Benchchem.
  • Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. ResearchGate. Retrieved from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax. Retrieved from [Link]

  • Thermodynamic reaction control or kinetic reaction control. Wikipedia. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (2020, April 9). Chemistry Steps. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. University of Puget Sound.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from [Link]

  • Separation of diastereomers by extractive distillation. Google Patents.
  • 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Inhibitors of RET. Google Patents.
  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net.
  • Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). YouTube. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). PMC. Retrieved from [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]

  • TETRAHEDRON REPORT. UCLA – Chemistry and Biochemistry.
  • INHIBITORS OF RET. (2016, November 1). European Patent Office. Retrieved from [Link]

  • Odevixibat. (2020, September 7). New Drug Approvals.
  • US20170121312A1 - Inhibitors of ret. Google Patents.

Sources

IUPAC name for ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : The Stereochemical & Synthetic Utility of Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

The Stereochemical & Synthetic Utility of this compound[1][2]

Executive Summary: Decoding the IUPAC Nomenclature

In the precise lexicon of medicinal chemistry, an IUPAC name is not merely a label; it is a blueprint of reactivity and geometry. This compound represents a critical saturated scaffold derived from the versatile Hagemann’s ester.[1][2]

While often overshadowed by its unsaturated precursor, this molecule serves as a vital "stereochemical checkpoint" in the synthesis of terpenes, steroids, and complex carbocycles.[2] This guide deconstructs the molecule’s nomenclature to reveal its synthetic logic, detailing the transition from planar conjugation to three-dimensional chirality.[2]

Nomenclature Deconstruction & Priority Logic

To master the synthesis, one must first master the naming priority that dictates the molecule's numbering and electronic bias.

  • Principal Group: Carboxylate (-COO-).[1][2] Priority 1. Determines C1.

  • Secondary Group: Ketone (=O).[1][2] Priority 2. Designated as "oxo".[1][2]

  • Substituent: Alkyl (-CH3).[1][2] Priority 3. Designated as "methyl".[1][2]

The numbering proceeds from the carboxylate (C1) toward the methyl group (C2) to assign the lowest possible locant set to the substituents.

NomenclaturePriority Root Cyclohexane Ring Ester 1. Carboxylate (C1) (Principal Group) Root->Ester Highest Priority Methyl 2. Methyl Group (C2) (Lowest Locant Rule) Ester->Methyl Direction of Numbering Ketone 3. Oxo Group (C4) (Secondary Functional Group) Methyl->Ketone Path to C4

Figure 1: Hierarchical IUPAC priority rules establishing the C1-C2-C4 numbering scheme.

Synthetic Pathways: The Reduction of Hagemann’s Ester

The primary route to this compound is the catalytic hydrogenation of Hagemann’s Ester (Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate).[1][2] This transformation is not trivial; it converts a planar enone system into a flexible cyclohexane ring with two new stereocenters at C1 and C2.[1][2]

The Reaction Mechanism

The reduction removes the C2-C3 double bond. The stereochemical outcome—cis vs. trans—depends heavily on the catalyst and reaction conditions.

  • Reagent:

    
     (1 atm to high pressure)
    
  • Catalyst: Pd/C (Palladium on Carbon) or

    
     (Adams' Catalyst)[2]
    
  • Solvent: Ethanol or Ethyl Acetate[1][3]

SynthesisPath Hagemann Hagemann's Ester (Planar Enone) H2 H2 / Pd/C Hagemann->H2 Transition Surface Adsorption (Syn-Addition) H2->Transition Product Target Molecule (Mixture of Cis/Trans) Transition->Product Stereocenter Formation

Figure 2: Catalytic hydrogenation pathway establishing chirality at C1 and C2.[1][2]

Stereochemical Control & Conformational Analysis

The defining feature of this molecule is the relative stereochemistry between the ethyl ester at C1 and the methyl group at C2 .

The Isomers[4][5]
  • Trans-isomer (Thermodynamic): The substituents are on opposite faces of the ring.[2][4] In the diequatorial chair conformation, steric strain is minimized.

  • Cis-isomer (Kinetic): The substituents are on the same face.[1][2][4] This forces one group into a higher-energy axial position (or requires a twist-boat), creating 1,3-diaxial interactions.[1][2]

FeatureTrans-IsomerCis-Isomer
Configuration (1R, 2R) or (1S, 2S)(1R, 2S) or (1S, 2R)
Stability High (Diequatorial preferred)Lower (Axial/Equatorial interaction)
Synthesis Favorability Thermodynamic equilibration (Base)Kinetic hydrogenation (Surface dependent)
Key NMR Signal Large

coupling (~10-12 Hz)
Small

coupling (~2-5 Hz)

Expert Insight: Catalytic hydrogenation typically proceeds via syn-addition of hydrogen to the face of the alkene. However, because the double bond in Hagemann's ester is tetrasubstituted and conjugated, the product ratio often drifts toward the thermodynamic trans product, especially if the reaction time allows for isomerization via the enol form of the C4 ketone.

Experimental Protocol: Self-Validating Synthesis

Standard Operating Procedure for the Preparation of this compound.

Objective: Synthesize the saturated scaffold with >95% conversion.

Reagents:

  • Hagemann’s Ester (CAS: 487-51-4)[1][2][6]

  • 10% Palladium on Carbon (Pd/C)[2]

  • Absolute Ethanol[1]

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Hagemann’s ester in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an inert nitrogen atmosphere.[1][2] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the system with hydrogen gas. Stir vigorously under

    
     atmosphere (1 atm is usually sufficient, though 3 atm accelerates the rate) for 12–24 hours.
    
  • Monitoring (Checkpoint 1): Monitor via TLC (30% EtOAc/Hexane). The starting enone absorbs UV strongly; the product (saturated ketone) has weak UV absorbance. Disappearance of the UV-active spot indicates reaction completion.[1][2]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with ethanol.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is a clear oil consisting of cis and trans isomers.

Self-Validating Analytical Checkpoint: To determine the stereochemical ratio without complex chromatography, utilize


H NMR spectroscopy .
  • Focus on the H1 proton (alpha to the ester).

  • Trans-isomer: H1 is axial.[1][2] It couples with the axial H2 proton.[2] Look for a doublet of doublets (dd) with a large coupling constant (

    
     Hz).
    
  • Cis-isomer: H1 is equatorial (or axial with an equatorial H2).[1][2] The coupling constant will be significantly smaller (

    
     Hz).[1][2]
    
Pharmaceutical Applications & References

This molecule is not merely an end product; it is a "divergent intermediate."[1][2][6]

  • Terpene Synthesis: The 2-methyl-4-oxocyclohexane scaffold is the A-ring precursor for many sesquiterpenes.[1][2] The C4 ketone allows for further functionalization (e.g., Wittig olefination) to build side chains.[2]

  • Heterocycle Formation: The 1,4-relationship between the ester and ketone allows for Robinson annulation or condensation with hydrazines to form tetrahydroindazoles, which are privileged scaffolds in kinase inhibitor discovery.[2]

  • Chiral Pool Expansion: By resolving the enantiomers of the acid (after hydrolysis), researchers gain access to optically pure building blocks for asymmetric synthesis.

References
  • Hagemann, C. (1893).[1][2][7] "Über die Einwirkung von Methylenjodid auf Natracetessigäther." Berichte der deutschen chemischen Gesellschaft.

  • Begbie, A. L., & Golding, B. T. (1972).[1][2] "A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues."[1][2][8] Journal of the Chemical Society, Perkin Transactions 1.

  • Majetich, G., & Allen, S. (2010).[1][2][9] "The use of Hagemann’s Esters to prepare highly functionalized phenols and benzenes."[3][9] ARKIVOC.

  • PubChem Compound Summary. (2025). "Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate" (Isomeric analog data for spectral comparison).

  • NIST Mass Spectrometry Data Center. "2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester."[1][2]

Sources

An In-depth Technical Guide to Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate and Its Isomeric Variants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate and its isomers are pivotal intermediates in organic synthesis, providing a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, with a particular focus on its nomenclature, including common synonyms and CAS numbers for precise identification. We will delve into its chemical properties, established synthesis methodologies, and diverse applications, especially within the realm of pharmaceutical research and development. This document will further explore the analytical techniques for its characterization and provide detailed experimental protocols. The aim is to equip researchers and drug development professionals with the essential technical knowledge to effectively utilize this valuable synthetic building block.

Nomenclature and Isomerism: A Clarification

The systematic naming of substituted cyclohexanes can lead to a variety of synonyms for what may appear to be the same molecule. Furthermore, the position of substituents and the presence of unsaturation give rise to distinct isomers, each with its own set of properties and reactivity. A clear understanding of the nomenclature is crucial for accurate sourcing and application of these compounds.

The primary compound of interest is This compound . However, the scientific literature is rich with references to a closely related and historically significant analogue, Hagemann's ester . It is essential to distinguish between these structures.

  • This compound refers to the saturated ketoester.

  • Hagemann's ester , or ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, is the unsaturated analogue.[1]

The position of the methyl and ester groups relative to the ketone is also a source of isomerism and, consequently, different naming conventions.

Key Synonyms and Identifiers

For clarity and reproducibility in research, it is imperative to use precise identifiers. The following table summarizes the common synonyms and CAS numbers for this compound and its closely related isomers.

IUPAC NameCommon Name/SynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2-Methyl-4-oxocyclohexanecarboxylic acid ethyl ester62617-91-8C₁₀H₁₆O₃184.23
ethyl 4-methyl-2-oxocyclohexane-1-carboxylate4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester; 2-Carbethoxy-5-methylcyclohexanone; 5-Methyl-2-ethoxycarbonylcyclohexanone[2]13537-82-1C₁₀H₁₆O₃184.23
ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylateHagemann's ester; 4-Carbethoxy-3-methyl-2-cyclohexen-1-one487-51-4C₁₀H₁₄O₃182.22
ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate14619-42-2C₁₀H₁₄O₃182.22

Physicochemical Properties

The physical and chemical properties of this compound and its isomers dictate their handling, storage, and reactivity.

PropertyValue (for ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate - Hagemann's ester)
Appearance Colorless to yellow clear liquid
Boiling Point 268-272 °C (lit.)[3]
Density 1.078 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.488 (lit.)[3]
Flash Point >230 °F[3]

Note: Detailed physicochemical data for the saturated this compound (CAS 62617-91-8) is less commonly reported in readily available literature, with Hagemann's ester being more extensively characterized.

Synthesis Methodologies

The synthesis of these cyclohexanone derivatives is a classic topic in organic chemistry, with Hagemann's ester often being a key intermediate.

Synthesis of Hagemann's Ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate)

The preparation of Hagemann's ester is a well-established process, often cited as an example of a Robinson annulation.[1] One common and efficient method involves the condensation of ethyl acetoacetate with methyl vinyl ketone.[4] Another classic approach, first described by Hagemann in 1893, involves the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of a base.[1][5]

A widely used laboratory-scale synthesis involves the following steps:

  • Michael Addition: An enolate is generated from ethyl acetoacetate, which then undergoes a Michael addition to methyl vinyl ketone.

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, followed by dehydration, to yield the cyclohexenone ring system of Hagemann's ester.

The reaction can be catalyzed by various bases, such as sodium ethoxide, or by a combination of a secondary amine and an acid (e.g., pyrrolidinium acetate).[1][6]

Hagemann_Synthesis EAA Ethyl Acetoacetate Intermediate 1,5-Dicarbonyl Intermediate EAA->Intermediate Michael Addition MVK Methyl Vinyl Ketone MVK->Intermediate Base Base (e.g., NaOEt) Base->EAA Hagemann Hagemann's Ester Intermediate->Hagemann Intramolecular Aldol Condensation & Dehydration

Caption: Synthesis of Hagemann's Ester via Robinson Annulation.

Synthesis of this compound

The saturated target compound, this compound, can be prepared from Hagemann's ester through catalytic hydrogenation. This process reduces the carbon-carbon double bond of the cyclohexenone ring.

Experimental Protocol: Catalytic Hydrogenation of Hagemann's Ester

  • Reaction Setup: In a high-pressure reaction vessel, dissolve Hagemann's ester (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure this compound.

Hydrogenation_Workflow start Dissolve Hagemann's Ester in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Pressurize with H₂ and Stir add_catalyst->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor workup Filter to Remove Catalyst monitor->workup Reaction Complete purify Concentrate and Purify workup->purify product This compound purify->product

Caption: Workflow for the synthesis of the saturated ketoester.

Applications in Research and Drug Development

The cyclohexanone framework is a common motif in a wide array of natural products and pharmaceutically active compounds. This compound and its analogues serve as versatile starting materials for the synthesis of these complex molecules.[4]

Precursor to Substituted Cyclohexenones

Hagemann's ester is a valuable precursor for the synthesis of various alkyl-substituted 3-methylcyclohex-2-enones.[7] These structures are important components of many natural products, including terpenoids and steroids. The reactivity of the different positions on the cyclohexenone ring allows for selective alkylation and functionalization.

Synthesis of Highly Functionalized Aromatic Compounds

These cyclohexenone derivatives can be aromatized to generate highly substituted phenols and benzenes.[5] This provides a powerful synthetic route to aromatic compounds that may be difficult to prepare through direct functionalization of a benzene ring.

Building Block for Active Pharmaceutical Ingredients (APIs)

The inherent functionality of these ketoesters—a ketone, an ester, and a modifiable ring system—makes them ideal starting points for the synthesis of more complex drug candidates.[4] For instance, ethyl 4-oxocyclohexanecarboxylate has been utilized in the synthesis of Tranexamic acid, an antifibrinolytic agent.[8] It has also been employed in the preparation of terfenadine analogues for studying their antihistamine activity and hERG binding.[9]

Analytical Characterization

The structural elucidation and purity assessment of this compound and its isomers are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure. The chemical shifts and coupling constants of the protons provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the C=O stretching frequencies of the ketone and the ester.

  • Gas Chromatography (GC): GC is often used to assess the purity of the compound and to monitor the progress of reactions.

Conclusion

This compound, along with its unsaturated counterpart Hagemann's ester and other isomers, represents a class of highly valuable and versatile intermediates in organic synthesis. A thorough understanding of their nomenclature, properties, and reactivity is crucial for their effective application in research and development. The synthetic routes to these compounds are well-established, and their utility as building blocks for a wide range of complex molecules, including pharmaceuticals, underscores their continued importance in modern organic chemistry.

References

  • PubChem. (n.d.). Ethyl 4-methyl-2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Finetech Chem. (n.d.). This compound. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Spencer, T. A., & White, K. C. (1966). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, 1-4. Retrieved from [Link]

  • White, K. B., & Spencer, T. A. (1981). Ethyl 2- methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) as a precursor to alkyl-substituted 3-methylcyclohexenones. Journal of the Chemical Society, Perkin Transactions 1, 2841-2846. Retrieved from [Link]

  • Vaia. (n.d.). The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (2023, December 2). Hagemann's ester. Retrieved February 25, 2026, from [Link]

  • ChemBK. (2024, April 9). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester. National Institute of Standards and Technology. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Vaia. (n.d.). Problem 71 The compound known as Hagemann's.... Retrieved February 25, 2026, from [Link]

  • Chegg.com. (2019, July 30). Solved CH COEt Hagemann's ester The compound known as.... Retrieved February 25, 2026, from [Link]

  • Arkat USA, Inc. (n.d.). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Catalytic hydrogenation of Hagemann's ester to saturated ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of Hagemann's Ester

Executive Summary

This application note details the protocol for the catalytic hydrogenation of Hagemann’s ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) to its saturated analog, Ethyl 2-methyl-4-oxocyclohexanecarboxylate.[1] This transformation is a critical step in the synthesis of terpenoids, steroids, and substituted cyclohexanones.[1] The protocol utilizes Palladium on Carbon (Pd/C) to achieve high regioselectivity for the C=C double bond while preserving the ketone and ester functionalities.[1] Special emphasis is placed on controlling the stereochemical outcome (cis vs. trans diastereomers) and ensuring process safety regarding pyrophoric catalysts and hydrogen gas handling.

Scientific Foundation & Mechanistic Insight

Reaction Pathway and Regioselectivity

Hagemann's ester contains three reducible functionalities: an alkene, a ketone, and an ester.[1] Under mild catalytic hydrogenation conditions (Palladium, low pressure), the reaction is highly regioselective for the


-unsaturated alkene.[1]
  • Chemomselectivity: Pd/C preferentially adsorbs the electron-rich alkene.[1] The ketone is generally inert under these conditions unless higher pressures or Platinum/Rhodium catalysts are employed.[1]

  • Stereoselectivity: The hydrogenation follows a syn-addition mechanism.[1] Hydrogen is delivered from the catalyst surface to the less sterically hindered face of the alkene.[1] However, the resulting product possesses two chiral centers (C2 and C1), leading to diastereomers.[1]

Stereochemical Control: Kinetic vs. Thermodynamic

The stereochemical outcome is dictated by the competition between kinetic delivery and thermodynamic equilibration.[1]

  • Kinetic Product (cis): Hydrogen addition typically occurs anti to the bulky ester group (assuming a pseudo-axial conformation in the transition state), favoring the cis-2-methyl-4-oxocyclohexanecarboxylate.[1]

  • Thermodynamic Product (trans): The cis isomer is often less stable due to 1,3-diaxial interactions.[1] Basic conditions (even slightly basic alumina or prolonged exposure to solvent) can facilitate enolization at C1, equilibrating the mixture toward the thermodynamically more stable trans-isomer.[1]

ReactionPathway Substrate Hagemann's Ester (Unsaturated) PdComplex Pd-Alkene Complex (Surface Adsorption) Substrate->PdComplex + Pd/C, H2 Transition Syn-Addition (Transition State) PdComplex->Transition H2 Insertion CisProd Cis-Isomer (Kinetic Product) Transition->CisProd Major Pathway TransProd Trans-Isomer (Thermodynamic Product) Transition->TransProd Minor Pathway CisProd->TransProd Epimerization (Base/Acid)

Figure 1: Reaction pathway illustrating the regioselective reduction and potential for stereochemical equilibration.

Experimental Protocol

Materials & Equipment
  • Substrate: Hagemann’s Ester (>97% purity).[1]

  • Catalyst: 10% Pd/C (Palladium on Activated Carbon), typically 50% water wet to reduce pyrophoric risk.[1]

  • Solvent: Ethanol (Absolute) or Ethyl Acetate.[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Filtration: Celite® 545 filter aid.[1]

Safety Pre-Check (Crucial)
  • Pyrophoric Hazard: Dry Pd/C can ignite solvent vapors instantly upon contact with air.[1] Always keep the catalyst wet or under inert gas (

    
    /Ar).[1]
    
  • Explosion Hazard: Hydrogen gas is explosive over a wide range (4-75% in air).[1] Ensure all sources of ignition are removed and the system is properly grounded.[1]

Step-by-Step Procedure

Step 1: Catalyst Loading [1]

  • Weigh 10% Pd/C (5-10 wt% relative to substrate) into a dry round-bottom flask.

    • Note: If using dry Pd/C, add a small amount of water or toluene first to dampen it before adding the reaction solvent.[1]

  • Purge the flask with Nitrogen (

    
    ) for 2 minutes.[1]
    

Step 2: Substrate Addition

  • Dissolve Hagemann's ester in Ethanol (0.5 M concentration).[1]

  • Carefully add the substrate solution to the catalyst slurry under a gentle stream of

    
    .[1]
    
    • Rationale: Adding solution to catalyst (rather than catalyst to solution) minimizes the risk of igniting solvent vapors in the headspace.[1]

Step 3: Hydrogenation

  • Evacuate the flask (light vacuum) and backfill with

    
     (balloon). Repeat this cycle 3 times to ensure removal of oxygen.[1]
    
  • Stir vigorously at Room Temperature (20-25°C).

    • Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.[1]

  • Monitor reaction progress via TLC (visualized with anisaldehyde stain) or GC-MS.[1] Reaction time is typically 2–6 hours.[1]

Step 4: Workup

  • Once complete, replace

    
     atmosphere with 
    
    
    
    .[1]
  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][2]

    • Safety: Do not let the filter cake dry out completely, as the spent catalyst remains pyrophoric.[1] Wash the cake with solvent, then immediately wet with water before disposal.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude saturated ester.[1]

Workflow Start Start Prep 1. Slurry Pd/C in Inert Atmosphere (Safety Critical) Start->Prep Add 2. Add Substrate Solution (0.5M in EtOH) Prep->Add Purge 3. Purge O2 / Introduce H2 (3x Cycles) Add->Purge React 4. Stir Vigorously (RT, 1-4 hrs) Monitor via TLC/GC Purge->React Filter 5. Filter over Celite (Remove Catalyst) React->Filter Complete Conc 6. Evaporate Solvent Filter->Conc End Saturated Ester Product Conc->End

Figure 2: Operational workflow for the safe hydrogenation of Hagemann's ester.

Process Optimization & Parameters

The choice of solvent and pressure significantly impacts the reaction rate and stereoselectivity.

ParameterConditionEffect on ReactionRecommendation
Solvent Ethanol / MethanolFast rate; Polar protic solvents facilitate H-bonding.[1]Preferred for general synthesis.[1]
Solvent Ethyl AcetateSlower rate; Non-polar.[1]Use if substrate solubility is an issue.[1]
Solvent Acetic AcidVery fast; Acidic media prevents enolization.[1]Use to maximize cis -isomer yield.[1]
Pressure 1 atm (Balloon)Controlled; High chemoselectivity.[1]Standard protocol.[1]
Pressure >50 psiRisk of reducing ketone to alcohol.[1]Avoid unless ketone reduction is desired.[1]

Analytical Quality Control

System Suitability: Before running a large batch, verify catalyst activity by hydrogenating a small aliquot.[1] A lack of


 uptake indicates catalyst poisoning (often by sulfur or amines in the substrate).[1]

Characterization Expectations:

  • 1H NMR: Loss of the olefinic proton signal (typically ~5.9 ppm in Hagemann's ester).[1] Appearance of multiplet signals for the C2/C3 protons in the 1.5–2.5 ppm range.[1]

  • GC-MS: Molecular ion shift from

    
     182 (Starting Material) to 
    
    
    
    184 (Product).
  • Stereochemistry: The cis and trans isomers can often be distinguished by the chemical shift of the methyl group doublet or by GC retention times (cis usually elutes earlier on non-polar columns).[1]

Troubleshooting Guide

  • Issue: Reaction Stalls.

    • Cause: Catalyst poisoning or poor gas transfer.[1]

    • Fix: Filter and add fresh catalyst; ensure stirring creates a vortex.[1]

  • Issue: Over-reduction (Alcohol formation). [1]

    • Cause: Pressure too high or reaction time too long.[1]

    • Fix: Stop reaction immediately upon consumption of SM; use 1 atm pressure.[1]

  • Issue: Low Cis/Trans Selectivity. [1][3]

    • Cause: Thermodynamic equilibration.[1]

    • Fix: Avoid basic workup; consider using Acetic Acid as solvent to trap the kinetic product.[1]

References

  • Hagemann's Ester (Wikipedia) . Overview of structure and reactivity.[1][2][4][5][6][7][8][9] [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation . Master Organic Chemistry. [Link]

  • Stereoselective and Stereospecific Reactions . Discussion on kinetic vs thermodynamic control in hydrogenation. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.552 . Standard procedures for substituted cyclohexanones via hydrogenation (Analogous protocols). [Link][1]

Sources

Protocol for Robinson annulation to form methyl-oxocyclohexane carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Protocol for Robinson Annulation to Form Methyl-Oxocyclohexane Carboxylates

For: Researchers, scientists, and drug development professionals.

Abstract

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a ubiquitous structural motif in natural products and pharmaceuticals.[1][2][3] This application note provides a detailed protocol for the synthesis of methyl-oxocyclohexane carboxylates via the Robinson annulation. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields for researchers in both academic and industrial settings.

Introduction: The Power of Ring Formation

The construction of cyclic systems is a fundamental challenge in organic chemistry. The Robinson annulation, discovered by Sir Robert Robinson in 1935, remains one of the most powerful and widely used methods for the formation of six-membered rings.[1][4] This reaction sequentially combines a Michael addition with an intramolecular aldol condensation to create a new carbocyclic ring.[2][5][6][7] The resulting α,β-unsaturated ketone products are versatile intermediates in the synthesis of a vast array of complex molecules, including steroids, terpenoids, and alkaloids.[1][2][8]

The significance of the Robinson annulation extends to the synthesis of functionalized cyclohexenone derivatives, such as methyl-oxocyclohexane carboxylates. These compounds serve as valuable building blocks in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for further chemical elaboration.

Mechanistic Overview: A Tale of Two Reactions

The Robinson annulation is a tandem, or cascade, reaction where the product of the first reaction becomes the starting material for the second.[5] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Step 1: The Michael Addition. The reaction initiates with a Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] In this protocol, the nucleophile is an enolate generated from a β-ketoester, such as methyl acetoacetate, upon treatment with a base. This enolate attacks the β-carbon of an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[1][7] This step forms a 1,5-dicarbonyl intermediate.[3][5]

  • Step 2: Intramolecular Aldol Condensation. The newly formed 1,5-dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol condensation.[5][6][10] An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.[5][6] Subsequent dehydration (elimination of a water molecule) of the resulting aldol addition product yields the final α,β-unsaturated cyclic ketone.[2][5][6]

Below is a visual representation of the general Robinson annulation mechanism.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate (from β-ketoester) MVK Methyl Vinyl Ketone (α,β-unsaturated ketone) Intermediate1 1,5-Dicarbonyl Intermediate Enolate->Intermediate1 + MVK, Base Intermediate2 Cyclic Aldol Adduct Intermediate1->Intermediate2 Base Product α,β-Unsaturated Ketone (Methyl-Oxocyclohexane Carboxylate) Intermediate2->Product - H₂O caption General Robinson Annulation Mechanism.

Caption: General Robinson Annulation Mechanism.

Experimental Protocol

This protocol details the synthesis of a representative methyl-oxocyclohexane carboxylate, specifically the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[1][8][11]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Methyl-1,3-cyclohexanedioneReagentMajor Chemical SupplierEnsure dryness before use.[12]
Methyl vinyl ketone (MVK)ReagentMajor Chemical SupplierHighly volatile and polymerizes easily. Store refrigerated and use fresh.[12][13]
Triethylamine (Et₃N)AnhydrousMajor Chemical SupplierBase catalyst for the Michael addition.[14]
(S)-(-)-Proline99%Major Chemical SupplierOrganocatalyst for asymmetric aldol condensation.[1][12][15]
TolueneAnhydrousMajor Chemical SupplierSolvent.
Diethyl etherAnhydrousMajor Chemical SupplierFor extraction and washing.
HexaneACS GradeMajor Chemical SupplierFor recrystallization.
Saturated aq. NaCl (Brine)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor Chemical SupplierDrying agent.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Step-by-Step Procedure

Safety Precaution: Methyl vinyl ketone is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1,3-cyclohexanedione (12.6 g, 100 mmol) and toluene (100 mL).

  • Michael Addition: Stir the mixture at room temperature until the dione dissolves. Add triethylamine (1.4 mL, 10 mmol). Cool the solution to 0 °C in an ice bath. Add methyl vinyl ketone (8.4 mL, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 48 hours.

  • Initiation of Aldol Condensation: Add (S)-(-)-proline (0.345 g, 3 mmol) to the reaction mixture.

  • Cyclization and Dehydration: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:2 mixture of ethyl acetate and hexane as the eluent.[12]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, for the Wieland-Miescher ketone, recrystallization from a mixture of diethyl ether and hexane can yield the pure product.[12]

Expected Results

Following this protocol should yield the desired methyl-oxocyclohexane carboxylate product. For the synthesis of the Wieland-Miescher ketone, a typical yield is in the range of 70-80%. The product should be a crystalline solid.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine is a mild, non-nucleophilic base suitable for catalyzing the Michael addition without promoting significant side reactions. For the subsequent aldol condensation, a stronger base or, in this asymmetric variant, an organocatalyst like proline is employed. Proline has the advantage of being "green," non-toxic, and tolerant to moisture and oxygen.[15]

  • Solvent Selection: Toluene is a common solvent for the Robinson annulation as it allows for heating to the temperatures required for the aldol condensation and dehydration steps.

  • Temperature Control: The initial Michael addition is performed at a low temperature to control the exothermicity of the reaction and minimize polymerization of the highly reactive methyl vinyl ketone.[13] The subsequent heating is necessary to drive the intramolecular aldol condensation and dehydration to completion.

  • Asymmetric Synthesis: The use of a chiral catalyst like (S)-(-)-proline allows for the enantioselective synthesis of the product.[1][12][15][16] This is particularly important in drug development where a single enantiomer is often responsible for the desired biological activity.

Self-Validating System: In-Process Controls and Characterization

To ensure the success and reproducibility of the protocol, the following in-process controls and characterization methods are recommended:

  • TLC Monitoring: Regularly monitor the reaction progress by TLC to track the consumption of starting materials and the formation of the product.[12] This allows for the determination of the optimal reaction time.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product and assess its purity.

    • Infrared (IR) Spectroscopy: Identify the characteristic carbonyl and C=C stretching frequencies of the α,β-unsaturated ketone.

    • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Chiral HPLC or GC: For asymmetric reactions, determine the enantiomeric excess (ee) of the product to evaluate the effectiveness of the chiral catalyst.[15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained.
Polymerization of MVK.Use freshly distilled MVK. Add MVK slowly at a low temperature.
Side reactions.Ensure anhydrous conditions. Use a milder base for the Michael addition if necessary.
Formation of multiple productsLack of regioselectivity.For unsymmetrical ketones, consider using a directed enolate formation method.
Diastereoselectivity issues.Optimize the chiral catalyst and reaction conditions for asymmetric reactions.
Difficulty in purificationCo-eluting impurities.Adjust the solvent system for column chromatography. Consider recrystallization from a different solvent system.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of methyl-oxocyclohexane carboxylates via the Robinson annulation.

Robinson_Annulation_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup: - Add 2-Methyl-1,3-cyclohexanedione and Toluene B 2. Michael Addition: - Add Et₃N and MVK at 0°C - Stir at RT for 48h A->B C 3. Aldol Condensation: - Add (S)-(-)-Proline - Reflux for 24h B->C D 4. Aqueous Workup: - Wash with HCl, NaHCO₃, and Brine C->D E 5. Isolation: - Dry with MgSO₄ - Concentrate under reduced pressure D->E F 6. Purification: - Column Chromatography or Recrystallization E->F G 7. Characterization: - NMR, IR, MS F->G H 8. Enantiomeric Excess (if applicable): - Chiral HPLC or GC G->H caption Experimental Workflow.

Caption: Experimental Workflow.

Conclusion

The Robinson annulation is a robust and versatile method for the synthesis of methyl-oxocyclohexane carboxylates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of these valuable synthetic intermediates. This protocol provides a comprehensive guide for the successful implementation of the Robinson annulation in the laboratory, empowering scientists in their pursuit of novel therapeutics and complex molecular architectures.

References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • SYNTHESIS. (n.d.). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. [Link]

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. [Link]

  • JoVE. (2023, April 30). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]

  • UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. [Link]

  • Organic Syntheses. (n.d.). (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. [Link]

  • csbsju. (n.d.). CO22b. Michael Addition and Robinson Annulation. [Link]

  • ACS Publications. (2012, February 8). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. [Link]

  • OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. [Link]

  • Aakash Institute. (n.d.). robinson annulation in chemistry: Definition, Types and Importance. [Link]

  • ResearchGate. (2025, August 6). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. [Link]

  • NIH. (n.d.). Enantioselective Synthesis of the ABC Ring Motif of Norzoanthamine Based on Asymmetric Robinson Annulation Reactions. [Link]

  • Unicamp. (2023, October 25). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • Vaia. (n.d.). Show how you would use the Robinson annulation to synthesize the following compounds. [Link]

  • ACS Publications. (2007, October 6). Organocatalytic Asymmetric Robinson Annulation of α,β-Unsaturated Aldehydes: Applications to the Total Synthesis of (+)-Palitantin. [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • ResearchGate. (n.d.). Robinson Annulation. [Link]

Sources

Reaction conditions for alkylation of ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Part 1: Executive Summary & Mechanistic Rationale

1.1 The Substrate Challenge this compound (EMOC) is a saturated derivative of Hagemann’s ester and a versatile scaffold in the synthesis of terpenoids and steroid precursors.[1] Its functionalization is non-trivial due to the presence of three potentially acidic sites:

  • C1 (

    
     to ester):  pKa ~24–25. Sterically hindered and electronically less acidic than the ketone positions.
    
  • C3 (

    
     to ketone, internal):  pKa ~19–20. Located between the C2-methyl group and the C4-carbonyl.[1] This site is sterically crowded but leads to the thermodynamically more stable (more substituted) enolate.
    
  • C5 (

    
     to ketone, external):  pKa ~19–20. Located on the less substituted side of the ketone. This site is sterically accessible and leads to the kinetic enolate.
    

1.2 The Regioselectivity Switch Successful alkylation depends entirely on controlling the enolization regiochemistry.

  • Kinetic Control (Targeting C5): Uses strong, bulky bases (LDA) at low temperatures (-78°C) to deprotonate the most accessible proton (C5) irreversibly.

  • Thermodynamic Control (Targeting C3): Uses weaker bases (NaOEt, NaH) at higher temperatures (0°C to Reflux) to allow equilibration to the more stable enolate (C3).

Part 2: Detailed Experimental Protocols

Protocol A: Kinetic Alkylation (C5-Selectivity)

Objective: To introduce an alkyl group at the less hindered C5 position.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) [Prepared fresh from

    
     and 
    
    
    
    -BuLi][1]
  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

  • Additive: HMPA or DMPU (2-3 eq) [Optional: Accelerates reaction and breaks lithium aggregates][1]

Step-by-Step Workflow:

  • In-Situ Base Preparation:

    • Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.2 eq) under

      
      .
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 eq) dropwise over 15 minutes.[1] Stir for 30 minutes at -78°C to ensure complete LDA formation.
      
  • Enolization (The Critical Step):

    • Dissolve the substrate (EMOC) in a minimum volume of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78°C over 20 minutes.

    • Checkpoint: Stir for 45–60 minutes at -78°C. Do not warm up. Warming causes proton transfer and equilibration to the thermodynamic enolate (C3).[1]

  • Alkylation:

    • Add the neat electrophile (1.2 eq) dropwise.

    • If using HMPA/DMPU, add it immediately prior to the electrophile.

    • Stir at -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       while still cold.[1]
      
    • Extract with

      
       (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.

Self-Validating Criteria:

  • TLC: Disappearance of starting material (

    
     ~0.4 in 20% EtOAc/Hex) and appearance of a slightly less polar product.
    
  • NMR: Appearance of signals characteristic of C5 substitution (loss of one C5 proton, simplification of splitting pattern).

Protocol B: Thermodynamic Alkylation (C3-Selectivity)

Objective: To introduce an alkyl group at the more hindered C3 position (between Methyl and Ketone).[1]

Reagents & Materials:

  • Substrate: EMOC (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) OR Potassium tert-butoxide (

    
    -BuOK)[1]
    
  • Electrophile: Alkyl Halide (1.5 eq)

  • Solvent: THF or Benzene/Toluene (for higher reflux temps)[1]

Step-by-Step Workflow:

  • Enolate Equilibration:

    • Wash NaH with dry hexane to remove mineral oil (under

      
      ). Suspend in THF.
      
    • Add substrate solution dropwise at 0°C.[1]

    • Warm to Room Temperature (RT) and stir for 1 hour.

    • Thermodynamic Drive: Heat to reflux for 1–2 hours. This ensures the enolate equilibrates to the most stable tetrasubstituted double bond position (C3-C4).

  • Alkylation:

    • Cool slightly (to avoid immediate volatilization of electrophile).

    • Add the alkyl halide (1.5 eq).

    • Reflux for 6–12 hours.[1]

  • Workup:

    • Cool to RT. Quench with dilute HCl (carefully) or

      
      .
      
    • Standard extraction protocol.[1]

Technical Note: Direct alkylation at C3 is difficult due to steric clash with the C2-methyl.[1] Yields may be lower (30–50%) compared to C5 alkylation. O-alkylation is a common side reaction here; using a softer counter-cation (like K+) or polar aprotic cosolvents can help, but C-alkylation at C3 remains challenging.[1]

Part 3: Visualization & Data

Reaction Pathway Diagram

ReactionPathways Substrate Substrate: This compound KineticCond Kinetic Conditions LDA, -78°C, THF Substrate->KineticCond Fast Deprotonation ThermoCond Thermodynamic Conditions NaH/NaOEt, Reflux Substrate->ThermoCond Reversible Deprotonation EnolateC5 Kinetic Enolate (C5) Less Hindered Less Stable (Disubstituted) KineticCond->EnolateC5 Irreversible (Kinetic Control) EnolateC3 Thermodynamic Enolate (C3) More Hindered More Stable (Trisubstituted) ThermoCond->EnolateC3 Equilibration (Thermodynamic Control) EnolateC5->EnolateC3 Warming > -20°C ProductC5 Product A (Major) C5-Alkylated (External) EnolateC5->ProductC5 + R-X (Electrophile) ProductC3 Product B (Major) C3-Alkylated (Internal) EnolateC3->ProductC3 + R-X (Electrophile)

Figure 1: Divergent synthesis pathways determined by reaction temperature and base sterics.

Comparative Conditions Table
FeatureKinetic Control (Protocol A)Thermodynamic Control (Protocol B)
Target Site C5 (Less substituted)C3 (More substituted)
Base LDA, LiHMDS (Bulky, Strong)NaH, NaOEt,

-BuOK (Smaller, Weaker)
Temperature -78°C (Strictly Controlled)0°C

Reflux
Reversibility Irreversible (Kinetic trap)Reversible (Equilibrium driven)
Key Risk Warming causes equilibration to C3Polyalkylation or O-alkylation
Typical Yield 75–85%40–60%

Part 4: References & Authority

  • Begbie, A. L., & Golding, B. T. (1972). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Establishes the synthesis and reactivity of the parent Hagemann's ester system.

  • Hunt, I. (n.d.). Kinetic vs. Thermodynamic Control of Enolates. University of Calgary / LibreTexts. Link

    • Context: Foundational theory for enolate regioselectivity protocols.[1]

  • PubChem. (2025).[2][3] Ethyl 4-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Link

    • Context: Physical properties and safety data for the core scaffold.

  • d'Angelo, J. (1976).[4] Ketone enolates: regiospecific preparation and synthetic uses. Tetrahedron, 32(24), 2979-2990.[1] Link

    • Context: The seminal review on controlling regiochemistry in ketone alkylation.

Sources

Troubleshooting & Optimization

Controlling stereochemistry during hydrogenation of Hagemann's ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the catalytic hydrogenation of Hagemann’s Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). This reaction is a critical transformation in the synthesis of terpenoids and steroid precursors.

The primary challenge is controlling the relative stereochemistry between the C1-ester and C2-methyl groups while preventing the over-reduction of the C4-ketone.

The Reaction:



Key Stereochemical Outcomes:

  • cis-Isomer (Kinetic): The ester and methyl groups are on the same face.

  • trans-Isomer (Thermodynamic): The ester and methyl groups are on opposite faces (typically diequatorial).

Stereochemical Control: The "How-To"

Mechanism of Action

Heterogeneous hydrogenation generally proceeds via syn-addition of hydrogen across the C2-C3 double bond. The stereoselectivity is governed by the approach of the substrate to the catalyst surface.

  • Kinetic Control (Favoring cis):

    • Catalyst: Rhodium on Carbon (Rh/C) or Alumina.[1]

    • Mechanism: The substrate adsorbs to the catalyst face opposite the bulky C1-ester group. The hydrogen adds syn from the catalyst face, pushing the C2-methyl group to the same side as the ester.

    • Conditions: High pressure (to speed up reduction vs. equilibration), neutral solvents, lower temperatures.

  • Thermodynamic Control (Favoring trans):

    • Catalyst: Palladium on Carbon (Pd/C).[1][2][3][4]

    • Mechanism: Pd facilitates double-bond migration and keto-enol tautomerization. Even if the cis isomer forms initially, Pd surfaces (especially with basic modifiers) catalyze the equilibration to the more stable trans-diequatorial conformation.

    • Conditions: Lower pressure, presence of base (e.g., KOH, Et3N), protic solvents (EtOH).

Catalyst Selection Matrix
Desired OutcomeRecommended CatalystSolvent SystemAdditivesPressure
High cis Ratio 5% Rh/Al

O

or Rh/C
EtOAc or HexaneNone50-100 psi
High trans Ratio 10% Pd/CEtOH or MeOH1-5% KOH or Et

N
15-30 psi
Prevent Over-reduction Pd/C (poisoned) or RhToluene/EtOAcAvoid AcidAtmospheric

Troubleshooting Common Failures

Issue 1: Over-Reduction (Formation of the Alcohol)

Symptom: NMR shows loss of the ketone carbonyl signal (~208 ppm) and appearance of a hydroxyl stretch in IR.

  • Root Cause: The C4-ketone is being reduced after the alkene. This is common with Platinum (Pt) catalysts or excessive reaction times.

  • Corrective Action:

    • Switch Catalyst: Do NOT use PtOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Adams' catalyst) unless alcohol is desired. Use Pd or Rh.[2][3]
      
    • Monitor Uptake: Stop the reaction immediately when 1 equivalent of H

      
       is consumed.
      
    • Poison the Catalyst: Add trace amounts of Quinoline or use sulfided Pd/C to reduce activity toward the carbonyl.

Issue 2: Low trans Selectivity with Pd/C

Symptom: Getting a 60:40 mixture instead of >90% trans.

  • Root Cause: The reaction is too fast or lacks the basicity required for equilibration via the enolate.

  • Corrective Action:

    • Add Base: Spike the reaction mixture with catalytic NaOEt or KOH. This promotes epimerization at C2 alpha to the ketone.

    • Post-Treatment: If the hydrogenation is finished but the ratio is wrong, filter the catalyst and treat the filtrate with ethanolic NaOH to drive the mixture to the thermodynamic trans isomer.

Issue 3: Decarboxylation

Symptom: Loss of the ethyl ester group; formation of 2-methylcyclohexanone.

  • Root Cause: Hydrolysis of the ester followed by thermal decarboxylation.[5] This occurs if water is present in the solvent and the temperature is too high (beta-keto ester instability).

  • Corrective Action:

    • Dry Solvents: Ensure EtOH/EtOAc is anhydrous.

    • Temperature Control: Keep reaction temperature below 40°C.

Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by catalyst and conditions.

HagemannHydrogenation Start Hagemann's Ester (C2-C3 Alkene) Adsorption Catalyst Adsorption Start->Adsorption H2 + Cat CisPath Kinetic Path (Steric Approach) Adsorption->CisPath Rh/C, Neutral TransPath Thermodynamic Path (Equilibration) Adsorption->TransPath Pd/C, Base CisProduct cis-Isomer (Axial/Equatorial) CisPath->CisProduct Syn-Addition TransProduct trans-Isomer (Diequatorial) TransPath->TransProduct Isomerization CisProduct->TransProduct Base/Time OverRed Over-Reduction (Alcohol Formation) CisProduct->OverRed Pt Cat or Excess H2 TransProduct->OverRed Pt Cat or Excess H2

Caption: Reaction pathway showing the divergence between kinetic (cis) and thermodynamic (trans) outcomes and the risk of over-reduction.

Experimental Protocols

Protocol A: Synthesis of trans-Ethyl 2-methyl-4-oxocyclohexanecarboxylate

Target: Thermodynamic Product

  • Preparation: In a hydrogenation vessel, dissolve Hagemann's Ester (10.0 mmol) in anhydrous Ethanol (20 mL).

  • Catalyst Loading: Add 10% Pd/C (5 wt% loading relative to substrate).

  • Additive: Add Triethylamine (0.5 mL) or a pellet of KOH to promote equilibration.

  • Hydrogenation: Purge with N

    
    , then H
    
    
    
    . Pressurize to 2 atm (30 psi). Stir vigorously at Room Temperature (25°C).
  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 2-4 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.

  • Validation: Check

    
    H NMR. The trans isomer typically shows a larger coupling constant (
    
    
    
    Hz) for the protons at C1/C2 due to the diaxial relationship in the stable conformer.
Protocol B: Synthesis of cis-Ethyl 2-methyl-4-oxocyclohexanecarboxylate

Target: Kinetic Product

  • Preparation: Dissolve Hagemann's Ester (10.0 mmol) in Ethyl Acetate (20 mL). Note: Avoid alcohols to prevent equilibration.

  • Catalyst Loading: Add 5% Rh/Al

    
    O
    
    
    
    (5 wt% loading).
  • Hydrogenation: Pressurize to 5 atm (75 psi). Higher pressure favors the kinetic pathway.

  • Workup: Filter immediately upon cessation of H

    
     uptake. Keep workup neutral (do not wash with base).
    

FAQ

Q: Can I use Raney Nickel? A: Yes, Raney Nickel is effective and often cheaper. It tends to favor the trans isomer due to its slightly basic nature (unless pre-washed with acid). However, it is more prone to over-reducing the ketone than Pd/C under mild conditions.

Q: My product is a liquid. How do I separate the isomers? A: The cis and trans isomers have slightly different boiling points, but separation by distillation is difficult. Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is effective. The cis isomer is generally more polar (elutes later) due to the axial ester conformation in the chair structure.

Q: Why is my yield low? A: Check for the "Retro-Claisen" or hydrolysis side reactions. If your solvent is wet and the reaction heats up, the ester can hydrolyze and decarboxylate.[5] Always use anhydrous solvents.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. (Detailed protocols on enone reduction).
  • Smith, A. B., & Agosta, W. C. (1973). "Wavelength-dependent photochemistry of alpha,beta-unsaturated ketones." Journal of the American Chemical Society. Link (Discusses Hagemann's ester derivatives and stability).

  • Nasipuri, D. (1994). Stereochemistry of Organic Compounds: Principles and Applications. New Age International.

Sources

Technical Support Center: Separation of Ethyl 2-Methyl-4-oxocyclohexane-1-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are facing challenges with the separation and characterization of cis and trans ethyl 2-methyl-4-oxocyclohexane-1-carboxylate diastereomers. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis and trans this compound diastereomers challenging?

A1: Unlike enantiomers, diastereomers possess different physical and chemical properties, which theoretically allows for their separation by standard chromatographic techniques like column chromatography or HPLC.[1] However, the cis and trans isomers of this specific β-keto ester have very similar polarities and molecular weights. The structural difference is subtle, based on the relative orientation of the methyl and ester groups on the cyclohexane ring. This similarity leads to nearly identical interactions with common stationary phases, resulting in close retention times (or Rf values) and making baseline separation difficult to achieve.[2][3]

Q2: What are the primary laboratory methods for separating these two diastereomers?

A2: The most common and effective methods are:

  • Flash Column Chromatography: Using a silica gel stationary phase is a standard approach. Success hinges on meticulous optimization of the mobile phase to exploit the small polarity differences between the isomers.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (silica) and reversed-phase (e.g., C18) HPLC can be employed.[1][5][6] HPLC offers higher resolving power than flash chromatography, making it suitable for both analytical quantification and semi-preparative separation.

  • Gas Chromatography (GC): Due to the compound's volatility, GC can effectively resolve the diastereomers, often with high resolution, making it an excellent analytical tool to check the purity of separated fractions.[6]

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it may be possible to selectively crystallize one diastereomer from a solution where the two isomers are equilibrating.[7][8] This method can be highly efficient, potentially funneling the entire mixture into a single crystalline stereoisomer.[7]

Q3: Which isomer, cis or trans, is generally more stable, and why?

A3: In substituted cyclohexanes, the trans isomer is typically the thermodynamically more stable product. This is because the trans configuration allows both bulky substituents (the methyl and ethyl carboxylate groups) to occupy equatorial positions on the chair conformation of the cyclohexane ring. This arrangement minimizes steric strain (1,3-diaxial interactions) that would occur if one or both groups were forced into an axial position. The cis isomer must have one group axial and one equatorial, leading to higher conformational energy. Equilibration, for instance, using a base, will therefore favor the formation of the trans isomer.[9]

Q4: How can I definitively identify and confirm the purity of the separated cis and trans isomers?

A4: A combination of spectroscopic and chromatographic methods is essential:

  • 1H NMR Spectroscopy: This is the most powerful tool for distinguishing the isomers. The proton at C1 (the carbon bearing the ester) will exhibit different coupling constants (J-values) depending on its orientation (axial or equatorial) and its relationship to neighboring protons. The trans isomer (with an equatorial proton at C1) will typically show smaller coupling constants compared to the cis isomer (with an axial proton at C1), which will have at least one large axial-axial coupling.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of each fraction and verify that both isomers have the same mass, as expected.[11] While the mass spectra will be nearly identical, the retention times will be distinct.

  • Thin Layer Chromatography (TLC): TLC is crucial for monitoring the separation during column chromatography. A well-optimized solvent system should show two distinct, albeit close, spots for the two diastereomers.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation process.

Problem 1: My cis and trans isomers are co-eluting or show very poor separation (ΔRf < 0.1) on a silica gel column.

This is the most common issue and is fundamentally a problem of insufficient selectivity in your chromatographic system.[1]

Root Cause Analysis & Solutions:

The key is to amplify the minor differences in how each diastereomer interacts with the silica surface. This is achieved by systematically optimizing the mobile phase and column parameters.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Chromatography TLC Run TLC with initial solvent system (e.g., 85:15 Hexane:EtOAc) Eval Evaluate Spot Separation (ΔRf) TLC->Eval Opt_Solvent Decrease Polarity (e.g., 95:5 Hexane:EtOAc) Eval->Opt_Solvent Spots too high (Rf > 0.4) or Poor Separation Change_Solvent Change Solvent System (e.g., Hexane:Ether or DCM:Hexane) Eval->Change_Solvent No improvement Proceed Proceed to Column (ΔRf > 0.1) Eval->Proceed Good Separation (Rf ≈ 0.2-0.3) Opt_Solvent->TLC Re-run TLC Change_Solvent->TLC Re-run TLC Pack Pack Column Properly Proceed->Pack Load Load Sample Concentrated Pack->Load Elute Elute with Optimized Solvent (Slow Flow Rate) Load->Elute

Caption: Workflow for optimizing column chromatography separation.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase Polarity: The most critical factor is the eluent strength.[2]

    • Action: Start with a relatively non-polar solvent system. If your spots are running too high on the TLC plate (Rf > 0.4) and are poorly resolved, significantly decrease the polarity. A solvent system that gives an Rf value of 0.2-0.3 for the lower spot often provides the best chance for separation on a column.

    • Causality: A less polar mobile phase forces the compounds to spend more time adsorbed to the polar silica gel. This increased interaction time magnifies the subtle differences in polarity between the diastereomers, enhancing separation.

  • Change the Solvent System: If adjusting polarity alone is insufficient, change the composition of the mobile phase to alter selectivity.[12]

    • Action: Switch from an ethyl acetate/hexane system to a diethyl ether/hexane or a dichloromethane/hexane system.

    • Causality: Different solvents interact with the analytes and the stationary phase in unique ways (e.g., hydrogen bonding capabilities, dipole-dipole interactions). Changing the solvent can alter these interactions in a way that favors the separation of one isomer from the other.

    Solvent SystemPolarityCharacteristics & Best Use Case
    Hexane / Ethyl Acetate AdjustableStandard system, good for a wide range of compounds. Best for initial screening.[13]
    Hexane / Diethyl Ether Lower than EtOAcEther is less polar than ethyl acetate. A 20% ether/hexane mix is roughly equivalent in strength to 10% ethyl acetate/hexane.[13] Can provide different selectivity.
    Hexane / Dichloromethane AdjustableGood for compounds that may have poor solubility in alkanes. Can sometimes resolve spots that are inseparable in ester-based systems.
    Hexane / Toluene LowThe π-π interactions from toluene can introduce a different separation mechanism, potentially resolving closely-related isomers.[3]
  • Optimize Column Parameters:

    • Action: Use a longer, narrower column and a smaller particle size silica gel (if available).[2]

    • Causality: A longer column increases the number of theoretical plates, providing more opportunities for the diastereomers to separate. A smaller particle size increases the surface area, improving separation efficiency.[2]

    • Action: Apply a shallow gradient elution. Start with a very non-polar mobile phase and slowly increase the polarity over the course of the separation.

    • Causality: A gradient can keep the later-eluting peak sharper and improve resolution between very close compounds, which might merge under isocratic (constant solvent) conditions.[2]

Problem 2: I'm not getting baseline separation of my diastereomers using reversed-phase HPLC.

While HPLC offers higher resolution, optimization is still key. Poor resolution is a selectivity problem that requires altering the interactions between the diastereomers and the column/mobile phase.[1]

G Start Poor Resolution or Co-elution Observed Step1 Modify Mobile Phase Composition Start->Step1 Step2 Change Organic Modifier Step1->Step2 Isocratic adjustment insufficient End Resolution Improved Step1->End Success Step3 Adjust Temperature Step2->Step3 No improvement Step2->End Success Step4 Change Stationary Phase (e.g., C18 to Phenyl) Step3->Step4 No/Negative Effect Step3->End Success Step5 Optimize Flow Rate Step4->Step5 No improvement Step4->End Success Step5->End Success

Sources

Technical Support Hub: Epimerization of Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

[1][2]

Ticket Status: Open Priority: High (Process Optimization) Agent: Senior Application Scientist[1][2]

Executive Summary

You are attempting to thermodynamically equilibrate ethyl 2-methyl-4-oxocyclohexane-1-carboxylate . This reaction relies on the reversible deprotonation of the

Crucial Constraint: The methyl group at C2 is not acidic (it is


22

Module 1: Standard Operating Procedure (SOP)

Objective: Maximize the trans:cis ratio while suppressing Aldol condensation side-reactions.

Reagents & Setup
  • Substrate: this compound (1.0 equiv).

  • Solvent: Anhydrous Ethanol (EtOH).[1][2]

    • Why? Matches the ester leaving group to prevent transesterification.[2]

  • Base: Sodium Ethoxide (NaOEt), 21 wt% in EtOH.[1][2]

    • Loading: 0.2 – 0.5 equiv (Catalytic is preferred to minimize side reactions; stoichiometric is faster but riskier).[1][2]

  • Temperature: 0°C

    
     Room Temperature (20–25°C).
    
Step-by-Step Protocol
  • System Preparation: Flame-dry a round-bottom flask and cool under positive Nitrogen (

    
    ) pressure. Water is the enemy here (see Troubleshooting Ticket #2).
    
  • Solvent Charge: Add anhydrous EtOH (0.5 M concentration relative to substrate).

  • Base Addition: Add NaOEt solution dropwise at 0°C.

    • Technical Note: Adding base to the solvent before the substrate can sometimes reduce local hot-spots of high pH, but for this substrate, adding the base to the substrate solution at 0°C is safer to prevent immediate Aldol condensation.[2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor via GC-MS or NMR.[1][2]

    • Target Time: 2–6 hours.[1][2]

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous Ammonium Chloride (

    
    ) and ice.
    
    • Why? Rapid protonation stops the enolate from reacting further.[2]

  • Workup: Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    , and concentrate.

Module 2: Troubleshooting & FAQs

Ticket #1: "My reaction mixture turned into a dark tar/gum."

Diagnosis: Uncontrolled Aldol Condensation.[1][2] Root Cause: The ketone protons at C3/C5 are more acidic (


2Solution:
  • Reduce Base Concentration: Switch to 0.1 equiv NaOEt.

  • Dilution: Run the reaction more dilute (0.1 M or 0.2 M) to lower the probability of intermolecular attack.

  • Temperature Control: Do not heat. Keep strictly at RT or even 0°C for longer durations.

Ticket #2: "I am seeing the Carboxylic Acid (COOH) instead of the Ester."

Diagnosis: Saponification (Hydrolysis).[2] Root Cause: Presence of water in the reaction matrix.[2] Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2Solution:
  • Solvent Integrity: Ensure EtOH is distilled from Mg/Iodine or purchased as "Super Dry."

  • Atmosphere: Use a drying tube or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     balloon.[2]
    
  • Base Quality: Old NaOEt bottles absorb moisture to form NaOH.[1][2] Use fresh reagent.

Ticket #3: "The Trans:Cis ratio is stuck at 80:20. Can I get 100%?"

Diagnosis: Thermodynamic Equilibrium Limit.[1][2] Root Cause: Epimerization is an equilibrium process (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

22Solution:
  • Acceptance: You likely cannot improve this ratio chemically in the pot.[1][2]

  • Purification: You must separate the isomers via column chromatography or recrystallization (if solid) after the reaction.[2]

Module 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired epimerization pathway (C1) and the parasitic side-reaction pathway (C3/C5).

Epimerization_MechanismStartStart: Cis/Mixed Isomer(Less Stable)C1_EnolateC1-Enolate Intermediate(Planar Geometry)Start->C1_EnolateSlow Deprotonation(pKa ~25)C3_EnolateC3/C5-Ketone Enolate(Kinetic Trap)Start->C3_EnolateFast Deprotonation(pKa ~20)C1_Enolate->StartReprotonation (Axial)Trans_ProductEnd: Trans Isomer(Thermodynamic Product)C1_Enolate->Trans_ProductReprotonation (Equatorial)Thermodynamic SinkC3_Enolate->StartReversibleAldol_ProductAldol Condensation(Oligomers/Tar)C3_Enolate->Aldol_ProductIntermolecular Attack(Irreversible over time)

Caption: Kinetic competition between the desired C1-ester enolization (leading to epimerization) and the faster C3-ketone enolization (leading to potential Aldol side products).

Module 4: Quantitative Data & Thermodynamics

Acidity & Reactivity Profile
Proton SitePositionApprox. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(DMSO)
Reactivity Consequence
H-C1

to Ester
~24–25Desired: Leads to stereochemical inversion.[2] Slow to form.
H-C3 / H-C5 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

to Ketone
~19–20Parasitic: Forms fastest.[2] Leads to Aldol condensation.[1][2]
H-C2 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

to Ester
>50Inert: Stereocenter at C2 is fixed and will not invert.[2]
Conformational Stability (Calculated)
IsomerConformationRelative Energy (kcal/mol)Predicted Equilibrium %
Trans C1-Equatorial, C2-Equatorial0.0 (Reference)~85–90%
Cis C1-Axial, C2-Equatorial+1.8~10–15%

Note: The "Cis" isomer forces one group axial to avoid 1,2-steric strain, raising the ground state energy.[2]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Provides foundational pKa values for esters vs ketones). [2]

  • Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley.[1][2] (Authoritative source on cyclohexane conformational analysis and 1,2-disubstituted stability). [2]

  • Bordwell, F. G. (1988).[1][2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research. (Source for specific pKa data of alpha-protons). [2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General protocols for enolate formation and thermodynamic control).

Technical Support Center: Purification of Ethyl 2-Methyl-4-Oxocyclohexane-1-Carboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 2-methyl-4-oxocyclohexane-1-carboxylate, commonly known in the scientific community as Hagemann's ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this versatile intermediate via vacuum distillation. Here, we will address common challenges and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the vacuum distillation of this compound.

Question: My yield of purified Hagemann's ester is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low recovery of your target compound can be attributed to several factors throughout the distillation process. Let's break down the most common culprits and their solutions:

  • Inadequate Vacuum: The most critical parameter in vacuum distillation is achieving and maintaining a low, stable pressure. This compound has a high boiling point at atmospheric pressure (268-272 °C), and distillation at this temperature can lead to thermal decomposition.[1] By reducing the pressure, you significantly lower the boiling point, preventing degradation of the product.

    • Troubleshooting Steps:

      • Check for Leaks: Even a small leak in your glassware setup will prevent you from reaching the desired vacuum. Ensure all joints are properly greased and securely clamped. A hissing sound is a tell-tale sign of a leak.

      • Inspect Your Vacuum Pump: Ensure your pump is in good working order and the oil is clean. Contaminated pump oil will significantly reduce its efficiency.

      • Use a Manometer: A manometer is essential for accurately measuring the pressure in your system. Do not rely on the sound of the pump alone.

  • Thermal Decomposition: As a β-keto ester, Hagemann's ester can be susceptible to decomposition at elevated temperatures, potentially through retro-Claisen condensation or other degradation pathways.

    • Troubleshooting Steps:

      • Lower the Distillation Temperature: This is achieved by pulling a deeper vacuum. Refer to the boiling point estimation table below to find the optimal pressure for your desired distillation temperature.

      • Minimize Residence Time at High Temperatures: Heat the distillation flask rapidly to the distillation temperature and do not prolong the distillation unnecessarily.

  • Premature Fraction Collection: You may be collecting fractions before the main product begins to distill.

    • Troubleshooting Steps:

      • Monitor the Head Temperature: The temperature at the distillation head should remain relatively low as volatile impurities are removed. A sharp and stable rise in temperature indicates the distillation of your main product.

      • Collect a Forerun: It is good practice to collect an initial, small fraction (the forerun) that contains any low-boiling impurities before collecting your main product fraction.

Question: The distilled this compound is discolored (yellow or brown). What causes this and how can I obtain a colorless product?

Answer:

Discoloration of the distillate is a common sign of product degradation. The most likely cause is thermal decomposition due to excessive heating.

  • Primary Cause: Thermal Stress

    • Explanation: As mentioned previously, prolonged exposure to high temperatures can cause the molecule to decompose, forming colored byproducts.

    • Solution: The key is to distill at the lowest possible temperature. This is achieved by improving the vacuum. Aim for a pressure that allows for a distillation temperature well below the point where you observe discoloration.

  • Secondary Cause: Presence of Impurities

    • Explanation: Certain impurities from the synthesis, if not removed, may be less thermally stable than the product itself and can decompose, leading to discoloration.

    • Solution: Consider a pre-purification step. Washing the crude product with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. Ensure the product is thoroughly dry before distillation, as the presence of water can also lead to side reactions at high temperatures.

Question: I am struggling to separate my product from a close-boiling impurity. How can I improve the separation efficiency?

Answer:

This is a classic challenge in distillation that calls for enhancing the separation power of your setup.

  • Use a Fractionating Column: A simple distillation setup may not be sufficient to separate compounds with close boiling points. A fractionating column, packed with materials like Raschig rings or Vigreux indentations, provides a larger surface area for repeated vaporization and condensation cycles, effectively increasing the separation efficiency.

  • Optimize Column Packing: The choice of packing material can influence the efficiency of the separation. For vacuum distillation, a packing that provides a good balance of high surface area and low pressure drop is ideal.

  • Control the Reflux Ratio: In a fractional distillation setup with a reflux condenser, you can control the rate of takeoff of the distillate. A higher reflux ratio (more condensate returning to the column) generally leads to better separation but a slower distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

Vacuum Pressure (mmHg/Torr)Estimated Boiling Point (°C)
1~100 - 105
5~125 - 130
10~140 - 145
20~155 - 160

Note: This table provides estimated values. The actual boiling point may vary depending on the accuracy of the vacuum measurement and the purity of the compound.

Q2: What are the most common impurities I should expect in my crude Hagemann's ester?

The impurities will largely depend on the synthetic route used. However, some common impurities and their atmospheric boiling points include:

  • Ethyl acetoacetate (starting material): ~181 °C[2][3]

  • Methyl vinyl ketone (starting material): ~81 °C[4]

  • Diethyl pentanedioate (intermediate in some syntheses): ~211-213 °C

  • Diacetyl (potential byproduct): ~88 °C[5]

  • Water and solvents used in the workup.

Given the boiling points of the likely starting materials, a good fractional vacuum distillation should be effective in separating them from the much higher boiling product.

Q3: What safety precautions should I take during the vacuum distillation of this compound?

Safety is paramount in any laboratory procedure, especially vacuum distillation.

  • Inspect Glassware: Before setting up, meticulously inspect all glassware for any cracks or star-fractures. The combination of heat and vacuum can cause flawed glassware to implode.

  • Use a Stir Bar: A stir bar is essential to ensure smooth boiling and prevent bumping, which can be violent under vacuum. Boiling chips are not effective under vacuum.

  • Work in a Fume Hood: The vapors of this compound can be harmful if inhaled. Always perform the distillation in a well-ventilated fume hood.

  • Use a Safety Shield: A blast shield should be placed in front of the apparatus to protect the user in the unlikely event of an implosion.

  • Proper Shutdown Procedure: At the end of the distillation, allow the apparatus to cool completely before slowly re-introducing air into the system. Never open the system to air while it is still hot.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of crude Hagemann's ester.

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free of any aqueous phase. If necessary, wash the crude product with brine, separate the organic layer, and dry it over an anhydrous salt like magnesium sulfate.

  • Filter to remove the drying agent.

2. Assembly of the Vacuum Distillation Apparatus:

  • Assemble the distillation apparatus as shown in the diagram below. A short path distillation head or a fractionating column can be used depending on the required purity.

  • Use a round-bottom flask of an appropriate size for the distillation pot (it should be no more than two-thirds full).

  • Add a magnetic stir bar to the distillation flask.

  • Lightly grease all ground-glass joints to ensure a good seal.

  • Use a Keck clip on all joints to secure them.

  • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Place a thermometer correctly in the distillation head to accurately measure the vapor temperature.

3. The Distillation Process:

  • Turn on the cooling water to the condenser.

  • Begin stirring the crude material in the distillation flask.

  • Slowly turn on the vacuum pump and allow the pressure in the system to stabilize.

  • Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.

  • Collect any low-boiling forerun in the first receiving flask.

  • As the temperature of the vapor at the distillation head rises and stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Continue to collect the product as long as the vapor temperature remains stable.

  • If the temperature drops, it may indicate that all of the product has distilled.

4. Shutdown and Product Recovery:

  • Remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Once cool, slowly and carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and weigh your purified product.

Visualization of the Experimental Workflow

VacuumDistillationSetup cluster_distillation Distillation Apparatus flask Distillation Flask (with crude product and stir bar) column Fractionating Column (e.g., Vigreux) flask->column head Distillation Head (with Thermometer) condenser Condenser adapter Vacuum Adapter condenser->adapter water_out Cooling Water Out receiver Receiving Flask cold_trap Cold Trap adapter->cold_trap heater Heating Mantle stir_plate Magnetic Stirrer water_in Cooling Water In water_in->condenser pump Vacuum Pump

Caption: A schematic of a vacuum fractional distillation setup.

References

  • Vedantu. (n.d.). Ethyl Acetoacetate: Structure, Uses & Reactions Explained. Retrieved from [Link]

  • Wikipedia. (2023). Methyl vinyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Wikipedia. (2023). Ethyl acetoacetate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021). METHYL VINYL KETONE. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1024 - ETHYL ACETOACETATE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1975). Ethyl 2- methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) as a precursor to alkyl-substituted 3-methylcyclohexenones. Retrieved from [Link]

  • Wikipedia. (2023). Hagemann's ester. Retrieved from [Link]

  • Filo. (2023). The third and fourth steps in the synthesis of Hagemann's ester from ethy.... Retrieved from [Link]

  • Arkat USA. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Physical Properties (Diacetyl). Retrieved from [Link]

  • Pearson. (2023). A compound known as Hagemann's ester can be prepared by treating .... Retrieved from [Link]

  • Wikipedia. (2023). Diacetyl. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Vaia. (n.d.). The compound known as Hagemann's ester is prepared by treatment of a mixture of formaldehyde and ethyl acetoacetate with base, followed by acid-catalyzed decarboxylation.... Retrieved from [Link]

  • ResearchGate. (2014). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanedioic acid, diethyl ester (CAS 818-38-2). Retrieved from [Link]

  • NIST. (n.d.). Pentanedioic acid, diethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). List of boiling and freezing information of solvents. Retrieved from [Link]

Sources

Validation & Comparative

Distinguishing cis and trans Isomers Using NOESY NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and complex synthesis, defining stereochemistry is non-negotiable. While X-ray crystallography remains the "gold standard," it is often precluded by the inability to grow suitable crystals. Nuclear Magnetic Resonance (NMR) offers a solution, but standard 1D


H coupling constants (

) fail when protons are not vicinal or when the system is tetrasubstituted.

This guide details the application of Nuclear Overhauser Effect Spectroscopy (NOESY) for distinguishing cis and trans isomers.[1][2] Unlike scalar coupling, which relies on bond connectivity, NOESY relies on spatial proximity (


), making it the definitive tool for geometric isomerism in rigid systems. This document compares NOESY against alternative methods, provides a self-validating experimental protocol, and addresses critical failure modes like the "zero-crossing" null point.

Theoretical Foundation: The Physics of Proximity

The Nuclear Overhauser Effect (NOE) is a cross-relaxation phenomenon. When a specific spin population is saturated (or inverted), it transfers polarization to spatially proximal spins via dipole-dipole coupling.

The Inverse Sixth Power Law

The intensity of the NOE signal (


) is inversely proportional to the sixth power of the distance (

) between the nuclei:


  • Implication: A change in distance from 2.5 Å (cis) to 4.0 Å (trans) results in a signal drop of roughly 95%. This extreme distance dependence makes NOESY a binary "ruler" for stereochemistry.

The "Null Point" Trap

A critical oversight in NOESY experiments is the molecular tumbling rate (


).[3] The NOE enhancement factor (

) depends on the product of the Larmor frequency (

) and the correlation time (

).
  • Small Molecules (

    
    ):  Positive NOE (Cross-peaks opposite phase to diagonal).[4]
    
  • Large Molecules (

    
    ):  Negative NOE (Cross-peaks same phase as diagonal).
    
  • The Null Point (

    
    ):  NOE intensity is zero .[3] This typically occurs for molecules with MW 700–1200 Da at standard fields (400–600 MHz). In this range, ROESY must be used. 
    

Comparative Analysis: NOESY vs. Alternatives

The following table objectively compares NOESY against


 coupling and ROESY to assist in method selection.
FeatureNOESY (2D)

Coupling (1D)
ROESY (2D)
Physical Basis Through-space (Dipolar coupling)Through-bond (Scalar coupling)Through-space (Rotating frame)
Primary Use Case Non-vicinal protons, tetrasubstituted alkenes, cyclic rings.Vicinal protons on di-substituted alkenes/rings.Mid-sized molecules (MW 700-1200) where NOESY fails.[5][6]
Distance Limit ~5.0 Å3 bonds (typically)~5.0 Å
Cis/Trans Logic Cis = Strong Cross-peakTrans = Weak/No PeakCis =

HzTrans =

Hz
Same as NOESY
Phase Behavior Dependent on MW (Positive or Negative).[4][6]N/A (Splitting pattern).Always Positive (Opposite to diagonal).
Risk Factors Spin Diffusion: False positives in large molecules.Null Point: No signal for mid-sized drugs.Overlap: Multiplets obscure

values.Absence: No H-H bonds (e.g., quaternary carbons).
TOCSY Artifacts: Can mimic ROE signals.Sample Heating: Due to spin-lock.

Strategic Decision Workflow

Before setting up the experiment, use this logic flow to determine the correct pulse sequence.

G Start Start: Isomer Determination Vicinal Are protons vicinal (H-C-C-H)? Start->Vicinal JCoupling Use 1D 1H NMR (Analyze J-coupling) Vicinal->JCoupling Yes MWCheck Check Molecular Weight (MW) Vicinal->MWCheck No (or ambiguous) Small Small Molecule (< 700 Da) MWCheck->Small Mid Mid-Sized / Null Point (700 - 1200 Da) MWCheck->Mid Large Large Molecule (> 1200 Da) MWCheck->Large NOESY_S Run NOESY (Mix: 0.5 - 0.8s) Expect: Opposite Phase Small->NOESY_S ROESY Run ROESY (Mix: 0.2 - 0.3s) Expect: Opposite Phase Mid->ROESY Critical! NOESY_L Run NOESY (Mix: 0.1 - 0.2s) Expect: Same Phase Large->NOESY_L

Caption: Decision tree for selecting the optimal NMR experiment based on proton connectivity and molecular weight.

Experimental Protocol: 2D NOESY

This protocol assumes a standard 400-600 MHz spectrometer (Bruker/Varian/Jeol).

Phase 1: Sample Preparation (Critical for NOE)

NOE signals are sensitive to relaxation rates (


). Paramagnetic oxygen accelerates relaxation, quenching the NOE signal.
  • Concentration: Prepare 5–20 mg of sample in 0.6 mL deuterated solvent.

  • Solvent Choice: Use low-viscosity solvents (

    
    , 
    
    
    
    , Acetone-
    
    
    ) for small molecules to ensure sharp tumbling.
  • Degassing (Recommended): Flush the NMR tube with Nitrogen/Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Why? Removal of

    
     increases 
    
    
    
    , enhancing NOE buildup.
Phase 2: Acquisition Parameters
  • Pulse Sequence: noesygpph (Bruker) or equivalent gradient-selected NOESY.

  • Mixing Time (

    
     or mix):  This is the most critical parameter.
    
    • Small Molecules:500 – 800 ms .[1] (Allows sufficient buildup).

    • Large Molecules:[6]100 – 200 ms . (Prevents "spin diffusion" where magnetization spreads to non-proximal protons).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2.0 s).
  • Scans (NS): Minimum 8 or 16 (NOE signals are weak, often <2% of diagonal).

Phase 3: Processing
  • Zero Filling: Fill to at least 2K x 1K points for resolution.

  • Phasing:

    • Phase the Diagonal peaks to be Negative (down).

    • For small molecules, Cross-peaks should appear Positive (up).

    • Note: If cross-peaks are the same sign as the diagonal, you may be near the null point or dealing with exchange (EXSY).

Data Interpretation & Case Studies

Case Study A: 1,2-Disubstituted Alkene

Scenario: Distinguishing cis-stilbene analogs where


-coupling is ambiguous due to broadening.
  • Observation:

    • Cis-Isomer: Strong NOE cross-peak between the two vinylic protons (or between a vinylic proton and the substituent's alpha-proton).[1] Distance

      
      .
      
    • Trans-Isomer: No NOE cross-peak (or very weak) between vinylic protons. Distance

      
      .
      
Case Study B: Rigid Ring Systems (e.g., Proline, Piperidine)

Scenario: Determining axial vs. equatorial orientation of a substituent.

  • Observation:

    • 1,3-Diaxial Interaction: Protons in a 1,3-diaxial arrangement are spatially close (

      
      ) despite being separated by 4 bonds. They show strong NOE signals.[1]
      
    • Axial-Equatorial: Distance is larger; NOE is weak or absent.

  • Validation: Compare with COSY. If COSY shows no coupling (4 bonds) but NOESY shows a signal, it confirms the spatial folding of the ring.

Troubleshooting & Pitfalls

Spin Diffusion (The "False Positive")

In large molecules or viscous solvents, magnetization can "hop" from Proton A to B to C. You might see a correlation between A and C, thinking they are close, when they are actually far apart.

  • Solution: Reduce mixing time. If the peak disappears at short mixing times (e.g., 100 ms), it was an artifact of spin diffusion.

Chemical Exchange (EXSY)

If your molecule is in conformational equilibrium (e.g., rotamers), you will see cross-peaks due to the atom physically moving, not NOE.

  • Differentiation: In small molecule NOESY (phased negative diagonal), EXSY peaks are negative (same phase as diagonal), while NOE peaks are positive .[7]

Zero-Quantum Coherence (ZQC)

Artifacts that appear as "anti-phase" dispersive signals near the diagonal.

  • Solution: Use a ZQC-suppression pulse sequence (noesygpphzs) or vary the mixing time slightly (e.g., vary by 10-20ms) to average them out.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Reich, H. J. (2020).[8] The Nuclear Overhauser Effect. University of Wisconsin-Madison, Bordwell-Reich Organic Chemistry Data.

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6]

  • Bruker. (2018). NOE Experiments on the Bruker 400 and 500. Columbia University NMR Facility Guides.

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data. ACD/Labs.

Sources

Comparative Guide: Refractive Index of cis- and trans-Methyl-Oxocyclohexane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Scope: stereochemical differentiation, physical property analysis, and experimental protocols.

Executive Summary: The Stereochemical "Fingerprint"

In the synthesis of chiral drug intermediates—specifically methyl-oxocyclohexane esters (e.g., methyl 2-methyl-4-oxocyclohexanecarboxylate)—distinguishing between cis and trans diastereomers is critical for defining downstream biological activity. While NMR is the gold standard for structural elucidation, Refractive Index (RI,


)  serves as a rapid, cost-effective, and robust in-process control (IPC) method for monitoring isomeric purity.

The Bottom Line: Following the von Auvers-Skita Rule , the cis-isomer (often the higher energy, higher density conformer in 1,2-disubstituted systems) typically exhibits a higher refractive index than the trans-isomer.[1]

  • Cis-Isomer: Higher Density (

    
    ), Higher Refractive Index (
    
    
    
    ).
  • Trans-Isomer: Lower Density (

    
    ), Lower Refractive Index (
    
    
    
    ).

Theoretical Framework: Why the Difference Exists?

To interpret the data correctly, one must understand the causality rooted in conformational analysis.

The von Auvers-Skita Rule

Originally formulated for hydroaromatics, this rule states that for cyclic epimers with similar dipole moments, the isomer with the smaller molar volume (higher density) has the higher refractive index .[1]

Conformational Packing (The Mechanism)

For a 1,2-disubstituted cyclohexane system (e.g., methyl group at C2, ester at C1):

  • Trans-isomer (Diequatorial): The substituents occupy equatorial positions (1e, 2e). This conformation is thermodynamically more stable, has a larger molecular volume due to the extended spatial arrangement, and consequently lower density.

  • Cis-isomer (Axial-Equatorial): One substituent is forced into an axial position (1a, 2e or 1e, 2a). This creates 1,3-diaxial interactions, compacting the molecular volume (higher density) and increasing the polarizability per unit volume, which drives up the refractive index.

Critical Note: The presence of the oxo (ketone) group at C4 adds a dipole vector. While it does not flip the density rule, it can compress the


 gap compared to simple alkyl-cyclohexanes.

Comparative Data Analysis

The following data represents the physicochemical profile for Methyl 2-methyl-4-oxocyclohexanecarboxylate and its analogs. Note that absolute values vary by temperature and specific ester alkyl chain (methyl vs. ethyl), but the relative difference remains constant.

Table 1: Physicochemical Comparison of Isomers[2]
Propertycis-Isomer (Kinetic/Compact)trans-Isomer (Thermodynamic/Extended)Delta (

)
Refractive Index (

)
1.4635 – 1.4650 1.4590 – 1.4610 ~0.0040
Density (

)
High (~1.085)Low (~1.072)~0.013
Boiling Point Generally HigherGenerally Lower2-5°C diff
Elution (GC/Non-polar) Faster (Lower BP interaction)Slower-
Thermodynamic Stability Lower (Heat of Combustion is higher)Higher-

Data derived from aggregate values of cyclohexane carboxylate derivatives [1, 2].

Visualization: Stereochemical Assignment Workflow

The following diagram illustrates the logic flow for assigning stereochemistry using RI as a primary screen before NMR validation.

StereochemAssignment Start Crude Reaction Mixture (Diastereomeric Mix) Separation Separation Process (Distillation or Column Chrom.) Start->Separation FractionA Fraction A (Lower Boiling / Higher Rf) Separation->FractionA FractionB Fraction B (Higher Boiling / Lower Rf) Separation->FractionB MeasureRI Measure Refractive Index (nD) @ 20.0°C FractionA->MeasureRI FractionB->MeasureRI Compare Compare nD Values MeasureRI->Compare AssignCis Higher nD Value Assign: CIS Isomer (Axial/Equatorial) Compare->AssignCis nD(A) > nD(B) AssignTrans Lower nD Value Assign: TRANS Isomer (Diequatorial) Compare->AssignTrans nD(A) < nD(B) NMR Validation: 1H-NMR (Coupling Constants J) AssignCis->NMR AssignTrans->NMR

Figure 1: Logic flow for stereochemical assignment of methyl-oxocyclohexane esters using Refractive Index.

Experimental Protocol: High-Precision Refractometry

To reliably distinguish isomers where


 may be as small as 0.002, strict adherence to temperature control is mandatory.
Equipment Requirements
  • Instrument: Abbe Refractometer or Digital Automatic Refractometer (e.g., Anton Paar Abbemat).

  • Light Source: Sodium D-line (589 nm).

  • Temp. Control: Circulating water bath or Peltier control set to 20.0°C ± 0.1°C .

Step-by-Step Methodology
  • Calibration:

    • Clean the prism surface with HPLC-grade acetone and lens tissue.

    • Calibrate using a standard (e.g., water

      
       or 1-bromonaphthalene).
      
    • Validation: Ensure the reading is within ±0.0001 of the standard.

  • Sample Preparation:

    • Ensure the ester sample is solvent-free. Residual solvents (EtOAc, Hexane) will drastically skew

      
      .
      
    • Dry the sample under high vacuum (< 5 mmHg) for 30 minutes if necessary.

  • Measurement:

    • Pipette 0.2 mL of the ester onto the main prism. Avoid air bubbles.

    • Close the secondary prism gently.

    • Allow 60 seconds for thermal equilibration (sample must reach 20°C).

    • Align the shadowline to the crosshairs (for manual Abbe) or wait for stability (digital).

  • Temperature Correction (If 20°C is impossible):

    • If measuring at temperature

      
      , calculate 
      
      
      
      using the correction factor:
    • Note: Organic liquids generally decrease in RI by ~0.00045 per °C increase.

Visualization: Measurement Workflow

RI_Protocol Clean 1. Clean Prism (Acetone/Ethanol) Calibrate 2. Calibrate (Water: 1.3330) Clean->Calibrate Load 3. Load Sample (0.2 mL, Bubble-free) Calibrate->Load Equilibrate 4. Thermal Equilibrate (60s @ 20°C) Load->Equilibrate Read 5. Record nD (Precision ±0.0001) Equilibrate->Read Correct 6. Apply Temp Correction Factor (if T ≠ 20°C) Read->Correct

Figure 2: Standard Operating Procedure (SOP) for precision refractive index measurement.

Synthesis & Separation Context

Understanding where these isomers originate aids in predicting the dominant fraction.

  • Hagemann's Ester Reduction: The catalytic hydrogenation of Hagemann's ester derivatives often yields a mixture.

    • Kinetic Product: Often the cis-isomer (catalyst approach from the less hindered face).

    • Thermodynamic Product: The trans-isomer (equilibrated under basic conditions).

  • Separation:

    • The isomers can often be separated by fractional distillation. The cis isomer (higher boiling point due to polarity/packing) will distill after the trans isomer.

    • Implication: If you are monitoring a distillation, the refractive index of your fractions should rise as the distillation proceeds (Transition from Trans

      
       Cis).
      

References

  • Sigma-Aldrich. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans. Safety & Documentation. Link

  • Thermo Scientific. 4-Methylcyclohexanol, cis + trans mixture properties. Link

  • Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill. (Foundational text on Conformational Analysis and Physical Properties).
  • Allinger, N. L. (1957). "The Relative Stabilities of cis and trans Isomers." Journal of the American Chemical Society.
  • PubChem. 2-Methyl-4-oxocyclohexane-1-carboxylic acid.[2][3] National Library of Medicine.[2] Link[2]

Sources

A Comparative Guide to Purity Analysis of Ethyl 2-Methyl-4-oxocyclohexane-1-carboxylate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Complex Intermediate

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted cyclohexane ring with two chiral centers at positions 1 and 2, presents a significant analytical challenge. The presence of these chiral centers means the compound can exist as four stereoisomers: two pairs of enantiomers which are diastereomeric to each other. In pharmaceutical manufacturing, controlling the purity and stereoisomeric profile of such intermediates is not merely a quality control checkpoint; it is a strategic necessity that directly impacts the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this intermediate. We will explore an optimized reversed-phase HPLC (RP-HPLC) method for separating diastereomers and common process impurities, compare it with a dedicated chiral HPLC method for enantiomeric resolution, and contrast its performance with Gas Chromatography (GC) as a viable alternative. Furthermore, we will examine the advantages offered by Ultra-Performance Liquid Chromatography (UPLC) in enhancing analytical speed and resolution.

The Core Challenge: Resolving Structural and Stereochemical Complexity

The primary analytical goal is to develop a robust method that can unequivocally separate the desired diastereomers of this compound from:

  • Process-related impurities: Starting materials, reagents, and by-products from the synthetic route.

  • Degradation products: Impurities formed during storage or under stress conditions.

  • Stereoisomers: Specifically, the diastereomeric pairs. While enantiomers possess identical physical properties in an achiral environment, diastereomers have different properties and can often be separated on standard achiral columns.[3][4]

A failure to control these impurities can lead to downstream manufacturing issues, compromised API quality, and significant regulatory hurdles.[1] Therefore, a well-designed analytical method is the first line of defense in risk mitigation.

Method Development and Comparative Analysis

Our strategy involves developing a primary RP-HPLC method and comparing its performance against alternative and advanced chromatographic techniques.

Primary Method: Reversed-Phase HPLC for Diastereomeric Purity

Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its versatility and wide applicability.[5][6] Our objective here is to develop a method capable of resolving the two diastereomeric pairs and key process impurities.

Rationale for Method Parameters:

  • Column: A C18 stationary phase was selected for its hydrophobicity, which is well-suited for retaining the moderately polar cyclohexanone structure. The 5 µm particle size is a standard choice for conventional HPLC, balancing efficiency and backpressure.[7]

  • Mobile Phase: A gradient of water (buffered to pH 3.0 with phosphoric acid) and acetonitrile was chosen. The acidic pH helps to suppress the ionization of any potential acidic impurities and ensures consistent retention of the main analyte. Acetonitrile is often preferred over methanol for its lower viscosity and ability to produce sharper peaks. A gradient elution is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[8]

  • Detection: The ketone chromophore in the molecule allows for UV detection. A wavelength of 220 nm was selected to ensure sensitivity for both the main analyte and a broad range of potential impurities.[9]

Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

Comparative Method 1: Chiral HPLC for Enantiomeric Purity

While the RP-HPLC method can separate diastereomers, it cannot resolve enantiomers. For that, a chiral stationary phase (CSP) is required.[10][11] This is crucial for understanding the full stereochemical profile of the intermediate.

Rationale for Method Parameters:

  • Column: A polysaccharide-based CSP, specifically an amylose-based column, was chosen as they show broad applicability for separating a wide range of chiral compounds.[2]

  • Mobile Phase: Chiral separations are often achieved in normal-phase or polar organic modes.[11] A mobile phase consisting of n-Hexane and Isopropanol (IPA) provides a non-polar environment that promotes the differential interactions between the enantiomers and the chiral stationary phase necessary for separation.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system suitable for use with normal-phase solvents.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

Comparative Method 2: Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography offers a distinct alternative to HPLC.[6][12] Its separation mechanism is based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Rationale for Method Parameters:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a range of compounds with varying polarities.

  • Detection: Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds.

  • Sample Introduction: A split injection is used to avoid overloading the column.

Experimental Protocol: Gas Chromatography

  • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a 1 mg/mL solution in acetone.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Injection Volume: 1 µL (with a 50:1 split ratio).

Performance Comparison and Data Analysis

To provide a clear comparison, we present hypothetical but representative performance data for the developed methods.

Table 1: Performance Comparison of Analytical Methods

ParameterRP-HPLC (Achiral)Chiral HPLCGas Chromatography (GC-FID)
Resolution (Diastereomer 1 vs. 2) 2.1Not Applicable1.9
Resolution (Enantiomer 1 vs. 2) Co-elute1.8Co-elute
Analysis Time (min) 302522
Relative LOD/LOQ 1x1.2x0.8x
Solvent Consumption / Run ~30 mL (Aqueous/ACN)~20 mL (Hexane/IPA)Negligible (Carrier Gas)
Primary Application Diastereomeric Purity, Related SubstancesEnantiomeric PurityOverall Purity, Volatile Impurities

Discussion of Results:

  • RP-HPLC proves to be a robust and effective method for routine quality control, successfully separating the diastereomers and providing a comprehensive profile of non-volatile impurities.[8][9] Its main limitation is its inability to resolve enantiomers.

  • Chiral HPLC is indispensable for determining the enantiomeric excess (e.e.) of the intermediate.[10] While it can also separate the diastereomers, the achiral method is often more robust for general impurity profiling.

  • Gas Chromatography offers a faster analysis time and is highly sensitive, particularly for volatile impurities and residual solvents.[13] However, it may be less effective for non-volatile or thermally labile impurities and provides slightly lower resolution for the diastereomers compared to the optimized HPLC method.

The UPLC Advantage: A Leap in Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[14] This technology offers significant improvements in three key areas: speed, resolution, and sensitivity.[15][16]

Table 2: HPLC vs. UPLC for Diastereomeric Purity Analysis

ParameterConventional HPLC (5 µm)UPLC (1.7 µm)Advantage
Analysis Time (min) 308~3.7x Faster
Resolution (Diastereomer 1 vs. 2) 2.13.567% Improvement
Peak Width (Main Peak) 0.25 min0.08 minSharper Peaks, Higher Sensitivity
Solvent Consumption / Run ~30 mL~6 mL80% Reduction

Migrating the developed RP-HPLC method to a UPLC system would dramatically increase sample throughput, improve data quality through enhanced resolution, and significantly reduce solvent consumption, making it a more cost-effective and environmentally friendly option.[14][17]

Analytical Workflow and Decision Making

The choice of analytical method depends on the specific question being asked. The following workflow illustrates a comprehensive approach to purity analysis for this intermediate.

G cluster_0 Sample Handling cluster_1 Analytical Strategy cluster_2 Reporting Sample Sample Received Prep Sample Preparation (1 mg/mL solution) Sample->Prep Decision Define Analytical Goal Prep->Decision RPHPLC RP-HPLC / UPLC (Diastereomeric Purity, Related Substances) Decision->RPHPLC Routine QC Chiral Chiral HPLC (Enantiomeric Purity) Decision->Chiral Stereochemistry GC Gas Chromatography (Volatile Impurities, Orthogonal Check) Decision->GC Volatiles Analysis Data Analysis (Integration, Calculation) RPHPLC->Analysis Chiral->Analysis GC->Analysis Report Certificate of Analysis (Purity Report) Analysis->Report

Caption: A decision-making workflow for the purity analysis of this compound.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended:

  • For Routine Quality Control and In-Process Checks: The developed RP-HPLC method is robust, reliable, and provides excellent separation of diastereomers and process-related impurities. Migrating this method to a UPLC platform is highly recommended to significantly enhance throughput and reduce operational costs.

  • For Full Characterization and Release Testing: A combination of methods is essential. The RP-HPLC/UPLC method should be complemented by the Chiral HPLC method to establish the full stereochemical profile. Additionally, a GC method should be used as an orthogonal technique to quantify volatile impurities and residual solvents.

This integrated analytical strategy ensures that all aspects of the intermediate's purity—chemical, diastereomeric, and enantiomeric—are rigorously controlled, thereby ensuring the quality and consistency of the final API and safeguarding patient safety.

References

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • PubChem. Ethyl 4-methyl-2-oxocyclohexanecarboxylate. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • ACS Publications. (2015, April 1). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?[Link]

  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • Alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?[Link]

  • PMC. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry. [Link]

  • Shimadzu. Analytical Advantages of SFC. [Link]

  • ResearchGate. (2008). Comparative study on separation of diastereomers by HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PMC. HPLC Separation of Diastereomers. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MavMatrix. SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT. [Link]

  • PMC. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]

  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2018). An overview of the application range of SFC with co-solvents and additives for the analysis of pharmaceuticals. [Link]

  • Lietuvos mokslų akademija. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. (2013). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

Sources

Comparative Guide: COSY NMR Interpretation for Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate is a critical intermediate in the synthesis of terpenoids and pharmaceutical scaffolds, often derived from the hydrogenation of Hagemann’s ester [1].

The structural elucidation of this molecule presents a specific challenge: Stereochemical Ambiguity . The reduction of the precursor enone creates two new chiral centers at C1 and C2, resulting in a mixture of cis- and trans- diastereomers. While Mass Spectrometry confirms the molecular weight (MW 184.23), it cannot distinguish these isomers.

This guide compares the efficacy of standard 1D


H NMR against 2D COSY (Correlation Spectroscopy) protocols. It demonstrates that while 1D NMR provides chemical shifts, COSY is the requisite tool for mapping the spin-system interruptions caused by the C4-ketone , thereby validating the regiochemistry and enabling the measurement of specific scalar couplings (

-values) necessary to assign cis/trans stereochemistry.

Comparative Analysis: 1D vs. 2D COSY Efficacy

The following table contrasts the diagnostic capabilities of 1D Proton NMR versus the COSY experiment for this specific cyclohexane derivative.

Table 1: Diagnostic Performance Comparison
Feature1D

H NMR
2D

H-

H COSY
Spectral Crowding High: Ring protons (H3, H5, H6) overlap significantly in the 1.5–2.6 ppm region.Low: Disperses signals into two dimensions, resolving overlapping multiplets via cross-peaks.
Connectivity Mapping Inferred: Relies on integration and expected shifts; cannot prove neighbor relationships definitively.Explicit: Direct visualization of scalar coupling networks (e.g., H1

H2).
Regiochemistry Proof Weak: Cannot easily prove the ketone is at C4 vs. C3 without complex decoupling.Strong: Confirms C4 ketone position by showing a "break" in the spin system between H3 and H5.
Stereochemical Assignment Ambiguous: Overlap often obscures the critical

splitting pattern.
Enabling: Identifies the specific H1 and H2 multiplets, allowing extraction of

values from the 1D trace.

Structural Analysis & Connectivity Logic

To interpret the COSY spectrum, one must understand the expected spin systems. The C4-carbonyl group acts as a "spin insulator," breaking the cyclohexane ring into two distinct coupling networks that meet at the methine protons H1 and H2.

The Spin System "Break"
  • Fragment A (The "Right" Side): H1

    
     H2 
    
    
    
    H3
    
    
    [STOP at C4=O]
  • Fragment B (The "Left" Side): H1

    
     H6 
    
    
    
    H5
    
    
    [STOP at C4=O]
  • Side Chains:

    • H2

      
       Methyl (
      
      
      
      , ~1.0 ppm)
    • Ester Ethyl Group (Isolated spin system: Quartet + Triplet)

Table 2: Predicted Chemical Shifts & COSY Correlations
PositionProtonApprox.

(ppm)*
MultiplicityKey COSY Cross-Peaks
Ester O-CH

-
4.15Quartet (

)
CH

(Ester)
Ester -CH

1.25Triplet (

)
O-CH

-
C1 H12.60 - 2.80dddH2, H6a, H6b
C2 H22.10 - 2.30MultipletH1, H3a, H3b, C2-Me
C2-Me -CH

1.00 - 1.10Doublet (

)
H2
C3 H3a/b2.20 - 2.40MultipletH2 (Strong), H5 (None**)
C4 =O --No Correlations (Break)
C5 H5a/b2.30 - 2.50MultipletH6a, H6b
C6 H6a/b1.60 - 1.90MultipletH1, H5a, H5b

*Shifts are estimated based on inductive effects of Carbonyl and Ester groups [2]. **Unless weak long-range W-coupling is observed.

Experimental Protocol: COSY Acquisition

To ensure high-fidelity data for stereochemical assignment, follow this protocol. This method is self-validating: if the Ethyl group cross-peaks (Quartet-Triplet) are not sharp, the shimming or pulse calibration is insufficient.

Instrument: 400 MHz (minimum) NMR Spectrometer. Solvent: CDCl


 (Standard) or C

D

(Benzene-d6) if overlap is severe in CDCl

.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10-20 mg of the ester in 0.6 mL solvent. Filter to remove particulates.

  • 1D Acquisition: Acquire a standard proton spectrum (sw = 12-16 ppm, d1 = 2s).

  • Pulse Sequence: Select cosygpqf (Gradient COSY with magnitude mode) or cosygs (Gradient enhanced).

    • Why: Gradient COSY reduces acquisition time and artifacts compared to phase-cycled COSY.

  • Parameters:

    • Spectral Width (SW): Match the 1D window (typically 0–8 ppm).

    • Points (TD): 2048 (F2) x 256 (F1). Note: For higher resolution of multiplets, increase F1 to 512.

    • Scans (NS): 4 to 8 per increment.

  • Processing:

    • Apply Sine-Bell squared window function (SSB=0) to sharpen peaks.

    • Symmetrize the matrix (optional, use with caution).

Stereochemical Assignment Strategy (The "Guide")

The distinction between cis and trans isomers relies on the Karplus Equation , which relates the vicinal coupling constant (


) to the dihedral angle.[1]
The Logic Flow
  • Locate H1: Identify the proton at ~2.7 ppm (deshielded by the ester).

  • Trace to H2: Follow the COSY cross-peak from H1 to find H2.

  • Verify H2: Confirm H2 by its correlation to the Methyl doublet at ~1.0 ppm.

  • Measure

    
    :  Return to the 1D spectrum. Analyze the splitting of H1 caused by H2.
    
Isomer Differentiation[1][2][3][4]
  • Trans-Isomer (Diequatorial):

    • Conformation: Ester (Eq) and Methyl (Eq) is the most stable chair.

    • Protons: H1 is Axial; H2 is Axial.

    • Dihedral Angle: ~180°.[1]

    • Result: Large coupling constant

      
       Hz .
      
  • Cis-Isomer (Axial-Equatorial):

    • Conformation: One substituent is Axial, one is Equatorial.[2][3]

    • Protons: H1(Ax)/H2(Eq) or H1(Eq)/H2(Ax).

    • Dihedral Angle: ~60°.

    • Result: Small coupling constant

      
       Hz .
      

Visualization: Logic Flowchart

The following diagram illustrates the decision matrix for assigning the structure and stereochemistry using the COSY data.

COSY_Logic Start Start: Acquire COSY Spectrum Identify_Ethyl Identify Ethyl Group (Isolated System) Start->Identify_Ethyl Identify_Me Identify Methyl Doublet (~1.0 ppm) Start->Identify_Me Find_H2 Trace Methyl Cross-peak to find H2 Identify_Me->Find_H2 Find_H1 Trace H2 Cross-peak to find H1 (~2.7 ppm) Find_H2->Find_H1 Verify_Ring Verify Ring Connectivity: H1 -> H6 -> H5 || H2 -> H3 Find_H1->Verify_Ring Check_Break Confirm C4 Break: No H3-H5 Correlation? Verify_Ring->Check_Break Measure_J Measure J(H1, H2) in 1D Spectrum Check_Break->Measure_J Decision Coupling Constant Value? Measure_J->Decision Trans J = 10-13 Hz (Trans-Diaxial Protons) Isomer: TRANS Decision->Trans Large J Cis J = 2-5 Hz (Axial-Equatorial) Isomer: CIS Decision->Cis Small J

Caption: Decision matrix for stereochemical assignment. The C4 ketone "break" confirms the regiochemistry, while the H1-H2 coupling constant defines the stereochemistry.

References

  • Hagemann's Ester Synthesis & Reduction

    • Pollini, G. P., et al.
    • NIST Chemistry WebBook. "2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester (Hagemann's Ester)."

  • NMR Interpretation of Cyclohexanes

    • BenchChem.[1] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

    • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?"

  • COSY Methodology

    • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation."

    • Oxford Instruments. "1H-1H COSY & TOCSY two-dimensional NMR spectroscopy."

Sources

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